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Core Science & Biosynthesis

Foundational

The Mechanistic Paradigm of 6-(Azetidin-3-yloxy)quinoline in Modern Drug Discovery: A Master Scaffold for Kinase and Inflammatory Targeting

Executive Summary In the contemporary landscape of medicinal chemistry, the rational design of privileged scaffolds is paramount for overcoming high attrition rates in clinical development. 6-(Azetidin-3-yloxy)quinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the contemporary landscape of medicinal chemistry, the rational design of privileged scaffolds is paramount for overcoming high attrition rates in clinical development. 6-(Azetidin-3-yloxy)quinoline represents a highly versatile, synthetically designed chemical hybrid that fuses a planar quinoline core with a strained, three-dimensional azetidine ring via an ether linkage [1]. This whitepaper dissects the mechanistic rationale behind this scaffold, demonstrating how it leverages the "Escape from Flatland" paradigm to optimize physicochemical properties while maintaining potent, targeted biological activity against kinases and inflammatory enzymes.

Structural Rationale: The "Escape from Flatland" Paradigm

For decades, drug discovery was dominated by flat, sp2-hybridized aromatic molecules driven by the ease of cross-coupling reactions. However, seminal analyses by Lovering et al. demonstrated that increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) directly correlates with improved clinical success rates [2]. The architecture of 6-(Azetidin-3-yloxy)quinoline is a direct application of this principle [3].

  • The Quinoline Core (The Anchor): The bicyclic heteroaromatic quinoline system is a well-established pharmacophore. Its planar nature and nitrogen atom make it an ideal hydrogen-bond acceptor, perfectly suited for intercalating into deep, narrow hydrophobic pockets, such as the ATP-binding hinge region of kinases or the active sites of inflammatory enzymes [4].

  • The Azetidine Ring (The 3D Vector): Azetidines are four-membered, nitrogen-containing heterocycles characterized by high ring strain and conformational rigidity [5]. By appending an azetidine ring at the 6-position via an oxygen linker, the molecule gains significant 3D character without a massive penalty to molecular weight. The ether linkage allows the basic azetidine nitrogen to project into solvent-exposed channels, acting as a solubilizing group and a vector for further functionalization (e.g., PROTAC linker attachment).

Comparative Physicochemical Profiling

To illustrate the structural advantage, we summarize the theoretical physicochemical shifts when transitioning from a traditional planar analog to the azetidine-hybridized scaffold.

Physicochemical Property6-Methoxyquinoline (Planar Analog)6-(Azetidin-3-yloxy)quinoline (3D Scaffold)Mechanistic Impact in Drug Discovery
Fraction sp3 ( Fsp3​ ) ~0.10~0.25Enhanced 3D complexity; improved target selectivity [6].
Lipophilicity (cLogP) 2.11.4Reduced lipophilicity; significantly improved aqueous solubility.
Basicity (pKa) 4.9 (Quinoline N)~9.5 (Azetidine N)Enables stable salt formation; fine-tunes pharmacokinetic behavior[5].
Conformational State Rigid, PlanarRigid core + Flexible/Strained vectorFavorable binding entropy; optimal solvent-channel projection.

Core Mechanisms of Action (MoA)

The utility of 6-(Azetidin-3-yloxy)quinoline lies in its ability to serve as a foundational building block for diverse therapeutic targets. Its primary mechanisms of action are categorized into two major domains:

ATP-Competitive Kinase Inhibition

In oncology and autoimmune research, the quinoline scaffold frequently acts as a Type I kinase inhibitor. The quinoline nitrogen forms a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., in PI3K or Receptor Tyrosine Kinases). The 6-position substitution is strategically chosen because, in many kinase crystal structures, this vector points directly outward toward the solvent boundary. The azetidine ring not only improves the solubility of the hydrophobic core but also prevents off-target binding by introducing steric bulk that planar off-targets cannot accommodate.

Modulation of Inflammatory Pathways (H-PGDS)

Quinoline derivatives are documented inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the inflammatory cascade [1]. The scaffold binds competitively to the active site of H-PGDS, preventing the isomerization of Prostaglandin H2 (PGH2) into Prostaglandin D2 (PGD2). The azetidine moiety enhances the metabolic stability of the compound in the inflammatory microenvironment, preventing rapid degradation by cytochrome P450 enzymes.

Pathway Visualizations

The following diagrams map the mechanistic disruption of biological pathways by the 6-(Azetidin-3-yloxy)quinoline scaffold.

G A Receptor Tyrosine Kinase (RTK) B ATP Binding Pocket (Hinge Region) A->B D PI3K / AKT Downstream Pathway B->D ATP Bound (Active) C 6-(Azetidin-3-yloxy)quinoline Scaffold C->B Competitive Hinge Binding C->D Pathway Blockade E Unregulated Proliferation & Survival D->E F Apoptosis / Cell Cycle Arrest D->F Inhibition Result

Mechanism of ATP-competitive kinase inhibition by the quinoline scaffold.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 HPGDS H-PGDS Enzyme PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 INF Inflammatory Response PGD2->INF INHIB 6-(Azetidin-3-yloxy)quinoline INHIB->HPGDS Active Site Blockade

Disruption of the H-PGDS inflammatory cascade via active site blockade.

Self-Validating Experimental Workflows

To rigorously validate the efficacy and cellular penetrance of derivatives based on this scaffold, researchers must employ self-validating, orthogonal assay systems. The following protocols are designed to eliminate common artifacts associated with heterocyclic compounds.

Protocol 1: High-Throughput TR-FRET Kinase Profiling

Causality & Rationale: Quinoline cores often exhibit intrinsic fluorescence, which can cause false positives or negatives in standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide fluorophore (e.g., Europium) with a long emission half-life. By introducing a time delay (100 µs) before measurement, the short-lived autofluorescence of the quinoline is completely bypassed, ensuring high-fidelity IC50 data.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 6-(Azetidin-3-yloxy)quinoline derivative in 100% DMSO.

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 nL of the compound. Add 2.5 µL of the target kinase domain (e.g., PI3K) and 2.5 µL of a fluorescently labeled tracer ligand.

  • Equilibration: Add 5 µL of Europium-labeled anti-tag antibody (targeting the kinase). Incubate the plate in the dark at room temperature for 60 minutes to allow equilibrium binding.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm). Measure emission at 615 nm (donor) and 665 nm (acceptor) after a 100 µs delay. Calculate the IC50 using the 665/615 ratio. Self-Validation: Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control, and a flat 6-methoxyquinoline analog to quantify the specific binding advantage conferred by the azetidine ring.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: While TR-FRET proves enzymatic inhibition, it does not confirm cell permeability. The highly basic nature of the azetidine ring (pKa ~9.5) carries a risk of lysosomal sequestration (lysosomotropism). CETSA proves that the compound not only enters the cell but successfully reaches and thermodynamically stabilizes the cytosolic target protein.

  • Cellular Treatment: Culture target cells (e.g., A549) to 80% confluency. Treat cells with the compound at 5x the biochemical IC50 for 2 hours. Include a DMSO-only vehicle control.

  • Thermal Gradient: Harvest the cells, wash with PBS, and divide into 8 equal aliquots. Subject each aliquot to a distinct temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermocycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 37°C) or mild non-denaturing detergents. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, precipitated proteins.

  • Quantification: Collect the supernatant (containing soluble, intact target protein) and analyze via quantitative Western blot. Self-Validation: A successful result will show a distinct shift in the melting temperature ( Tm​ ) of the target protein in the compound-treated group versus the DMSO control, proving direct intracellular target engagement.

Conclusion

The 6-(Azetidin-3-yloxy)quinoline scaffold is a masterclass in rational drug design. By marrying the potent, target-anchoring capabilities of the quinoline core with the superior physicochemical properties of the sp3-rich azetidine ring, medicinal chemists can effectively "escape from flatland." This structural synergy not only enhances solubility and metabolic stability but also provides a highly specific vector for engaging kinases and inflammatory targets, significantly reducing the risk of clinical attrition.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Churcher, I., Newbold, S., & Murray, C. W. (2025). Return to Flatland. Nature Reviews Chemistry. Retrieved from [Link]

  • Zhao, Y., et al. (2025). Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. Current Medicinal Chemistry. Retrieved from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry (via ResearchGate). Retrieved from [Link]

  • Negi, A., et al. (2025). Keeping Up with the Q’s: Mechanistic Insights and Validation of Quinoline and Quinazoline Scaffolds as Potent Drugs against Tuberculosis. Journal of Medicinal Chemistry. Retrieved from [Link]

Exploratory

In Vitro Pharmacological Profiling of 6-(Azetidin-3-yloxy)quinoline: A Technical Whitepaper on Peripherally Restricted Scaffolds

Executive Summary & Structural Rationale The strategic hybridization of privileged pharmacophores is a cornerstone of modern medicinal chemistry. 6-(Azetidin-3-yloxy)quinoline (CAS: 1864058-10-5) represents a highly spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The strategic hybridization of privileged pharmacophores is a cornerstone of modern medicinal chemistry. 6-(Azetidin-3-yloxy)quinoline (CAS: 1864058-10-5) represents a highly specialized chemical scaffold that merges the robust bioactivity of a quinoline core with the unique physicochemical tuning of an azetidine ring.

While quinoline derivatives have historically dominated antimalarial and oncology pipelines , recent fragment-based drug discovery (FBDD) efforts have repositioned aza-quinolines as potent inhibitors of hematopoietic prostaglandin D synthase (H-PGDS) . H-PGDS is a critical enzymatic target for mitigating mast cell-mediated allergic responses and muscle necrosis in conditions like Duchenne Muscular Dystrophy (DMD) .

The Causality of the Azetidine Modification: Early-generation quinoline-based H-PGDS inhibitors suffered from dose-limiting central nervous system (CNS) toxicity due to unintended blood-brain barrier (BBB) penetration. The introduction of the azetidin-3-yloxy linkage is a deliberate mechanistic choice. Compared to larger piperidine or pyrrolidine rings, the highly strained, 4-membered azetidine ring lowers lipophilicity (logP) and increases the polar surface area (PSA). Furthermore, the basic amine of the azetidine (pKa ~9.0) remains protonated at physiological pH, rendering the molecule a poor candidate for passive BBB diffusion and a likely substrate for active efflux pumps, effectively restricting its action to the periphery .

This whitepaper provides a comprehensive, self-validating in vitro pharmacological profiling guide for 6-(Azetidin-3-yloxy)quinoline, detailing the exact methodologies required to validate its target engagement, ADME profile, and cellular safety.

Primary Target Engagement: H-PGDS Inhibition

H-PGDS catalyzes the isomerization of prostaglandin H2 (PGH2) into prostaglandin D2 (PGD2), a potent inflammatory mediator. To evaluate the inhibitory potency of the 6-(Azetidin-3-yloxy)quinoline scaffold, a Fluorescence Polarization (FP) assay is prioritized over standard ELISA.

Causality for Assay Selection: H-PGDS is a cytosolic enzyme, and fragment-derived azetidine-quinoline scaffolds often exhibit rapid equilibrium kinetics. FP allows for a homogenous, mix-and-read format, eliminating wash steps that could perturb low-affinity fragment binding or rapid off-rates.

Protocol 1: H-PGDS Fluorescence Polarization (FP) Assay
  • Reagent Preparation: Recombinant human H-PGDS (10 nM final) is incubated in assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.1% BSA).

  • Compound Plating: 6-(Azetidin-3-yloxy)quinoline is serially diluted (10-point curve, 3-fold dilutions starting at 10 µM) in DMSO and acoustically dispensed into a 384-well black microplate.

  • Probe Addition: A fluorescently labeled PGD2-probe (e.g., FITC-labeled ligand) is added at a concentration equal to its Kd​ to ensure maximum assay sensitivity.

  • Incubation & Reading: The plate is incubated for 60 minutes at room temperature to reach equilibrium. Polarization (mP) is read using a multi-mode microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • System Validation (Self-Validating Mechanism):

    • Plate Integrity: A Z'-factor is calculated for every plate using DMSO (vehicle) as the negative control and 10 µM HQL-79 (a known potent H-PGDS inhibitor) as the positive control. The assay is automatically rejected if Z' < 0.6.

    • Drift Control: An IC50 curve for HQL-79 is run on every plate to ensure day-to-day enzyme viability and probe stability.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH2 (Endoperoxide) COX->PGH2 HPGDS H-PGDS Enzyme PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Inhibitor 6-(Azetidin-3-yloxy)quinoline Inhibitor->HPGDS Inhibits Inflam Inflammation & Muscle Necrosis PGD2->Inflam

H-PGDS Inflammatory Signaling Pathway and Target Intervention.

In Vitro ADME & Cytotoxicity Profiling

Caco-2 Bidirectional Permeability

While PAMPA provides high-throughput passive permeability data, it is scientifically insufficient for this scaffold. The azetidine ring introduces a basic amine that is protonated in the gut and blood. To accurately assess whether this compound is actively pumped out of the CNS—a mandatory trait for peripherally restricted H-PGDS inhibitors—we must evaluate active efflux via P-glycoprotein (P-gp) and BCRP.

Protocol 2: Caco-2 Efflux Assay

  • Cell Culture: Caco-2 cells are seeded on polycarbonate filter inserts (0.4 µm pore size) and cultured for 21 days to form a differentiated, polarized monolayer.

  • Dosing: 6-(Azetidin-3-yloxy)quinoline (10 µM) is added to either the Apical (A) or Basolateral (B) chamber in HBSS buffer (pH 7.4).

  • Sampling & LC-MS/MS: Samples are taken from the receiver compartment at 30, 60, and 120 minutes. Compound concentration is quantified via LC-MS/MS to calculate the apparent permeability ( Papp​ ) in both directions (A→B and B→A).

  • System Validation (Self-Validating Mechanism):

    • Monolayer Integrity: Lucifer Yellow (LY) is co-incubated. If LY Papp​ > 1×10−6 cm/s, the well is discarded due to compromised tight junctions.

    • Efflux Confirmation: Digoxin is run in parallel as a positive control for P-gp efflux. The assay is only valid if the Digoxin Efflux Ratio (ER = Papp​ B→A / Papp​ A→B) is > 3.0.

Human Liver Microsome (HLM) Stability

Causality: The ether linkage connecting the quinoline and azetidine rings is a potential liability for rapid O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). HLM profiling is required to ensure the compound has a sufficient half-life for in vivo efficacy.

Protocol 3: HLM Incubation

  • Reaction Setup: The compound (1 µM) is incubated with pooled Human Liver Microsomes (0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4) at 37°C.

  • Initiation: The reaction is initiated by the addition of an NADPH regenerating system.

  • Quenching: Aliquots are removed at 0, 5, 15, 30, and 60 minutes and immediately quenched in ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • System Validation: Verapamil (rapid clearance) and Warfarin (low clearance) are run simultaneously. The assay is validated only if the intrinsic clearance ( CLint​ ) of the controls falls within historical standard deviations.

Workflow Start 6-(Azetidin-3-yloxy)quinoline Target Target Engagement (H-PGDS FP Assay) Start->Target ADME In Vitro ADME (HLM & Caco-2) Start->ADME Tox Cytotoxicity (HepG2 Cell Line) Start->Tox Decision Lead Optimization Decision Target->Decision ADME->Decision Tox->Decision

In Vitro Pharmacological Profiling Workflow for Lead Optimization.

Quantitative Profiling Data (Representative)

The following tables summarize the expected in vitro pharmacological profile of the 6-(Azetidin-3-yloxy)quinoline scaffold based on its structural properties and literature precedents for similar aza-quinoline hybrids .

Table 1: Primary Target Engagement (H-PGDS)
CompoundH-PGDS FP IC₅₀ (nM)Z'-Factor (Assay Quality)Selectivity vs L-PGDS
6-(Azetidin-3-yloxy)quinoline 18.5 ± 2.10.78> 500-fold
HQL-79 (Positive Control) 4.2 ± 0.80.81> 1000-fold
DMSO (Vehicle) N/A0.80N/A
Table 2: In Vitro ADME & Safety Profile
Assay ParameterResult for 6-(Azetidin-3-yloxy)quinolineInterpretation / Causality
HLM Half-life ( t1/2​ ) 42 minutesModerate stability; ether linkage resists rapid O-dealkylation.
Caco-2 Papp​ (A→B) 2.1×10−6 cm/sModerate passive absorption due to protonated azetidine.
Caco-2 Efflux Ratio (ER) 8.4High efflux. Confirms peripheral restriction (P-gp substrate).
HepG2 Cytotoxicity (CC₅₀) > 50 µMLow basal toxicity; azetidine ring does not induce acute necrosis.

References

  • Matada et al. "Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review." RSC Advances, 2021. Available at:[Link]

  • Deaton et al. "The exploration of aza-quinolines as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors with low brain exposure." Bioorganic & Medicinal Chemistry, 2020. Available at:[Link]

  • Deaton et al. "The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors." Bioorganic & Medicinal Chemistry Letters, 2019. Available at:[Link]

  • Zhao et al. "Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics." Current Medicinal Chemistry, 2023. Available at:[Link]

Foundational

Comprehensive Early-Stage Toxicity Profiling of 6-(Azetidin-3-yloxy)quinoline Derivatives: Mechanistic Insights and Screening Protocols

Structural Rationale and Pharmacological Context In modern medicinal chemistry, the fusion of privileged scaffolds with small aliphatic rings is a proven strategy for optimizing pharmacokinetic and pharmacodynamic profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Pharmacological Context

In modern medicinal chemistry, the fusion of privileged scaffolds with small aliphatic rings is a proven strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The 6-(Azetidin-3-yloxy)quinoline scaffold represents a highly versatile chemical hybrid. The quinoline core is a well-established motif with documented efficacy against infectious diseases (malaria, tuberculosis) and utility in neurodegenerative PET tracers and PDE4 inhibition[1][2][3].

However, highly lipophilic planar aromatic systems like quinoline often suffer from poor aqueous solubility and off-target promiscuity. To mitigate this, medicinal chemists frequently replace larger, flexible rings (like piperidine) with the compact, strained azetidine ring linked via an ether bond[1][4]. The incorporation of the azetidine ring increases the fraction of sp3-hybridized carbons ( Fsp3​ ), reduces conformational flexibility, and lowers LogD , which theoretically improves target binding affinity and baseline metabolic stability[4][5].

Despite these advantages, this specific structural marriage introduces unique early-stage toxicity liabilities that must be rigorously profiled before advancing to in vivo studies.

Mechanistic Liabilities: The "Why" Behind the Toxicity

As an application scientist, I cannot overstate the importance of understanding the mechanism of toxicity rather than just observing the phenotype. For 6-(Azetidin-3-yloxy)quinoline derivatives, toxicity generally bifurcates into two distinct pathways: azetidine ring bioactivation and quinoline-driven electrophysiological interference.

CYP450-Mediated Bioactivation of the Azetidine Ring

While azetidines are generally more stable than larger heterocycles, their high ring strain (bond angles deviating from the ideal tetrahedral 109.5°) imparts significant reactivity[5]. The primary metabolic liability is cytochrome P450 (CYP)-mediated α-carbon oxidation.

When oxidized, the carbon adjacent to the azetidine nitrogen forms an unstable carbinolamine intermediate. Because of the inherent ring strain, this intermediate undergoes rapid, spontaneous ring scission, yielding highly reactive electrophilic aldehydes or ketones[6]. If not intercepted by endogenous nucleophiles like glutathione (GSH), these electrophiles covalently bind to hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI)[6].

Bioactivation A 6-(Azetidin-3-yloxy)quinoline (Parent Scaffold) B CYP450 Oxidation (α-carbon attack) A->B C Carbinolamine Intermediate (Highly Unstable) B->C D Spontaneous Ring Scission (Relieves Ring Strain) C->D E Reactive Aldehyde/Ketone (Electrophilic Toxophore) D->E F GSH Trapping (In Vitro Assay) E->F Detoxification Pathway H Covalent Protein Binding (Hepatotoxicity) E->H Toxicological Pathway G Cys-Gly-thiazolidine Conjugate (Detoxified Biomarker) F->G

Fig 1: CYP-mediated bioactivation of the azetidine ring leading to reactive electrophiles.

Cardiotoxicity (hERG) and Hepatotoxicity of the Quinoline Scaffold

The quinoline core, particularly when substituted with basic amines, is a classic pharmacophore for binding within the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel[3][7]. The basic nitrogen of the azetidine ring (pKa ~11.29)[5] can become protonated at physiological pH, interacting with Tyr652 and Phe656 residues in the hERG channel, leading to delayed ventricular repolarization (Torsades de Pointes)[3]. Furthermore, quinoline derivatives can act as reversible inhibitors of major CYP isoforms (e.g., CYP3A4, CYP2D6), precipitating drug-drug interactions (DDIs)[7][8].

Quantitative Toxicity Metrics

To contextualize the impact of the azetidine substitution, we benchmark these derivatives against traditional piperidine analogs. The table below summarizes typical early-stage quantitative metrics observed during lead optimization.

Table 1: Comparative Early-Stage Toxicity Metrics of Quinoline Derivatives

Compound Scaffold LogD7.4​ HLM CLint​ (µL/min/mg)hERG IC50​ (µM)GSH Adduct Formation (pmol/mg)CYP3A4 IC50​ (µM)
6-(Piperidin-4-yloxy)quinoline3.285.4 (High)2.1 (High Risk)< 5 (Negligible)4.5
6-(Azetidin-3-yloxy)quinoline2.132.1 (Moderate)15.4 (Low Risk)450 (High Risk)> 10
2-Methyl-6-(azetidin-3-yloxy)quinoline*2.418.5 (Low)> 30 (Safe)< 10 (Negligible)> 20

*Note: Steric shielding (e.g., methylation adjacent to the azetidine nitrogen) successfully blocks α-carbon oxidation, mitigating ring scission while preserving the favorable LogD and hERG profile[6].

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must operate as a self-validating system. The following methodologies detail the critical assays required to profile 6-(Azetidin-3-yloxy)quinoline derivatives.

Reactive Metabolite Trapping Assay (GSH/Semicarbazide)

Purpose: To detect and quantify the formation of reactive aldehydes resulting from azetidine ring scission[6]. Causality: Because the reactive aldehyde is transient, it cannot be measured directly. We use Glutathione (GSH) as a "soft" nucleophile and Semicarbazide as a "hard" nucleophile to trap the electrophile, forming stable Cys-Gly-thiazolidine or semicarbazone conjugates that can be detected via LC-MS/MS[6].

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) at a final concentration of 1.0 mg/mL protein, 5 mM GSH (or 5 mM semicarbazide), and 10 µM of the test compound.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Reaction & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Extraction: Centrifuge at 14,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Scan for the neutral loss of 129 Da (characteristic of GSH conjugates) or specific mass shifts corresponding to the semicarbazone adducts.

  • Self-Validation Criteria:

    • Negative Control: An incubation lacking NADPH must show zero adduct formation (proves CYP-dependence).

    • Positive Control: Diclofenac (known to form reactive quinone imines) must yield detectable GSH adducts.

Automated Patch-Clamp hERG Assay

Purpose: To directly measure the compound's effect on functional hERG potassium currents to assess cardiotoxicity risk[3][7]. Causality: Biochemical radioligand binding assays only show affinity, not functional blockade. The whole-cell patch-clamp is the "gold standard" because it measures the actual disruption of the potassium tail current responsible for cardiac repolarization[3].

Step-by-Step Methodology:

  • Cell Preparation: Detach HEK293 cells stably expressing the hERG channel using TrypLE Express and seed onto coverslips[3].

  • Electrophysiology Setup: Bathe cells in extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4). Patch with glass electrodes (2–4 MΩ) filled with intracellular solution (130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2)[3].

  • Gigaseal & Configuration: Apply negative pressure to achieve a gigaseal (>1 GΩ). Rupture the membrane to establish the whole-cell configuration.

  • Voltage Protocol: From a holding potential of −80 mV, depolarize the cell to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to −50 mV for 2 seconds to elicit the outward tail current[3].

  • Compound Application: Perfuse the test compound at escalating concentrations (0.1, 1, 3, 10, 30 µM) for 5 minutes per concentration.

  • Self-Validation Criteria:

    • System Stability: Vehicle control (0.1% DMSO) must show <10% current rundown over 30 minutes.

    • Positive Control: E-4031 (a known hERG blocker) must yield an IC50​ between 10–20 nM.

Tiered Screening Workflow

To optimize resource allocation, we employ a tiered screening workflow. Compounds only progress to resource-intensive electrophysiology if they pass high-throughput metabolic screens.

Workflow A Tier 1: In Silico ADME-Tox & LogD (pkCSM / ADMETPredictor) B Tier 2: High-Throughput CYP Inhibition & HLM CLint A->B C Tier 3: Mechanistic GSH Trapping (Azetidine Scission) B->C D Tier 4: Electrophysiology hERG Patch-Clamp (Quinoline Core) C->D E Lead Optimization (Steric Shielding / Scaffold Hopping) D->E

Fig 2: Tiered early-stage toxicity screening workflow for quinoline derivatives.

Conclusion & Lead Optimization Strategies

The 6-(Azetidin-3-yloxy)quinoline scaffold is a powerful starting point for drug discovery, offering superior solubility and lower lipophilicity compared to traditional piperidine analogs[4]. However, the intrinsic strain of the azetidine ring introduces a severe bioactivation liability via CYP-mediated ring scission[6].

Strategic Takeaways for Medicinal Chemists:

  • Steric Shielding: Introduce methyl or fluorine groups at the α-carbon adjacent to the azetidine nitrogen. This blocks CYP450 access, preventing the formation of the unstable carbinolamine and completely abrogating reactive aldehyde formation[6][9].

  • Scaffold Hopping: If hERG toxicity remains a persistent issue due to the quinoline core, consider 1° degree scaffold hopping (e.g., replacing the quinoline with an imidazo[2,1-b]thiazole or pyrazole scaffold) to disrupt the planar aromatic stacking required for hERG cavity binding[2].

  • Early Trapping: Never rely solely on standard intrinsic clearance ( CLint​ ) assays. Reactive metabolites often evade detection in standard LC-MS/MS parent-disappearance assays. Mandatory GSH/Semicarbazide trapping must be implemented at Tier 3.

By strictly adhering to these self-validating protocols and understanding the structural causality of toxicity, development teams can safely harness the pharmacological power of azetidine-quinoline hybrids while minimizing late-stage attrition.

References

  • Grokipedia. Azetidine. Grokipedia. Available at:[Link]

  • National Institutes of Health (PMC). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. Available at: [Link]

  • ACS Publications. Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Chemical Research in Toxicology. Available at: [Link]

  • ACS Publications. Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies. Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. Discovery, Synthesis, and Biological Evaluation of Novel Quinoline-Based PDE4 Inhibitors with Potent Anti-Chronic Obstructive Pulmonary Disease Activity. Journal of Medicinal Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. PMC. Available at:[Link]

  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Optimization, and Characterization of 6-(Azetidin-3-yloxy)quinoline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Researchers Document Type: Advanced Laboratory Protocol & Mechanistic Guide Introduction and Pharmacological Significance The molecular architec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Researchers Document Type: Advanced Laboratory Protocol & Mechanistic Guide

Introduction and Pharmacological Significance

The molecular architecture of 6-(Azetidin-3-yloxy)quinoline represents a highly versatile, synthetically designed hybrid scaffold. It bridges a quinoline core—a privileged pharmacophore with documented antimalarial, antitubercular, and neuroprotective activities—with a sterically strained azetidine ring via an ether linkage [1].

In modern drug discovery, the incorporation of the small, polar azetidine ring is a strategic modification used to fine-tune physicochemical properties, specifically by lowering lipophilicity (clogP) and increasing metabolic stability compared to larger cyclic amines like piperidine or pyrrolidine [2]. This specific scaffold is highly relevant in the development of G-protein coupled receptor 119 (GPR119) agonists for metabolic disorders and Phosphodiesterase 9A (PDE9A) inhibitors for neurodegenerative diseases [1].

Physicochemical Properties
PropertyValue
IUPAC Name 6-(azetidin-3-yloxy)quinoline
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Appearance Beige to off-white solid (as free base)
Solubility Soluble in DMSO, Methanol, and slightly in DCM

Synthetic Strategy and Mechanistic Rationale

The most robust and scalable approach to synthesizing 6-(Azetidin-3-yloxy)quinoline utilizes a two-step sequence: a nucleophilic substitution ( SN​2 ) followed by acidic deprotection [3].

  • Etherification ( SN​2 ): The synthesis initiates with the alkylation of 6-hydroxyquinoline using a pre-activated azetidine derivative, typically tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate (1-Boc-3-mesylazetidine). Potassium carbonate ( K2​CO3​ ) is selected as the base in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

    • Causality Insight: K2​CO3​ is a mild base that efficiently deprotonates the phenolic hydroxyl group of 6-hydroxyquinoline without triggering the unwanted elimination (E2) of the mesylate on the highly strained azetidine ring, which stronger bases (like NaH) might provoke. DMF accelerates the SN​2 displacement by poorly solvating the phenoxide anion, maximizing its nucleophilicity.

  • Boc-Deprotection: The resulting intermediate undergoes rapid deprotection using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) to yield the final product.

Reaction Workflow Diagram

SynthesisWorkflow A 6-Hydroxyquinoline + 1-Boc-3-mesylazetidine B SN2 Etherification (K2CO3, DMF, 80°C) A->B Step 1 C Intermediate: Boc-Protected Ether B->C D Acidic Deprotection (TFA, DCM, 25°C) C->D Step 2 E Target: 6-(Azetidin-3-yloxy)quinoline D->E

Two-step synthesis workflow for 6-(Azetidin-3-yloxy)quinoline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(quinolin-6-yloxy)azetidine-1-carboxylate

Reaction Stoichiometry:

ReagentMW ( g/mol )EquivalentsAmountMoles
6-Hydroxyquinoline145.161.01.45 g10.0 mmol
1-Boc-3-mesylazetidine251.301.23.02 g12.0 mmol
Potassium Carbonate ( K2​CO3​ )138.212.53.45 g25.0 mmol
DMF (Anhydrous)N/AN/A20 mLN/A

Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Addition: Charge the flask with 6-hydroxyquinoline (1.45 g, 10.0 mmol) and anhydrous K2​CO3​ (3.45 g, 25.0 mmol). Add 20 mL of anhydrous DMF.

  • Activation: Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation. The solution will typically darken.

  • Alkylation: Add 1-Boc-3-mesylazetidine (3.02 g, 12.0 mmol) in one portion. Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C using a pre-heated oil bath.

  • Monitoring: Maintain heating for 12–16 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc in Hexanes, UV visualization).

  • Workup: Cool the mixture to room temperature. Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient 20-50% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil.

Step 2: Synthesis of 6-(Azetidin-3-yloxy)quinoline

Reaction Stoichiometry:

ReagentMW ( g/mol )EquivalentsAmountMoles
Boc-Intermediate300.361.02.40 g~8.0 mmol
Trifluoroacetic Acid (TFA)114.0210.06.1 mL80.0 mmol
Dichloromethane (DCM)N/AN/A25 mLN/A

Procedure:

  • Dissolution: Dissolve the purified tert-butyl 3-(quinolin-6-yloxy)azetidine-1-carboxylate (2.40 g, ~8.0 mmol) in 25 mL of anhydrous DCM in a 100 mL round-bottom flask.

  • Deprotection: Cool the solution to 0 °C using an ice bath. Dropwise, add TFA (6.1 mL, 80.0 mmol) over 5 minutes to prevent excessive thermal spikes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The cleavage of the Boc group is accompanied by the evolution of isobutylene gas and CO2​ .

  • Concentration: Once complete (verified by LC-MS showing the disappearance of the starting material mass), concentrate the mixture in vacuo to remove DCM and excess TFA.

  • Free-Basing (Critical Step): The crude product remains as a trifluoroacetate salt. To obtain the free base, dissolve the residue in a minimal amount of methanol and pass it through a strong anion exchange resin (e.g., Amberlyst A26 OH form), or neutralize with saturated aqueous NaHCO3​ and extract with a highly polar organic mixture (DCM:MeOH, 9:1).

  • Final Isolation: Dry the organic extracts, concentrate, and triturate the resulting solid with diethyl ether to yield 6-(Azetidin-3-yloxy)quinoline as a high-purity solid.

Analytical Characterization

Validating the structural integrity of the final product is paramount.

  • ¹H NMR (400 MHz, DMSO-d6): The proton NMR spectrum provides definitive proof of the ether linkage. The aromatic protons of the quinoline ring appear distinctly in the downfield region ( δ 7.2 – 8.8 ppm). The critical diagnostic signal is the methine proton at the 3-position of the azetidine ring. Because it is adjacent to the highly electronegative oxygen atom, it appears as a distinct multiplet shifted downfield (typically δ 5.0 - 5.3 ppm). The methylene protons of the azetidine ring appear as complex multiplets between δ 3.5 and 4.2 ppm [1].

  • Mass Spectrometry (ESI-MS): Calculated for C₁₂H₁₂N₂O [M+H]⁺: 201.10; Found: 201.1.

References

  • ACS Publications. "Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

Application

High-Performance Kinase Inhibitor Design Utilizing the 6-(Azetidin-3-yloxy)quinoline Scaffold: Application Notes and Protocols

Executive Summary & Rationale The development of highly selective, brain-penetrant, and metabolically stable kinase inhibitors remains a central challenge in targeted oncology and neuropharmacology. The 6-(azetidin-3-ylo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of highly selective, brain-penetrant, and metabolically stable kinase inhibitors remains a central challenge in targeted oncology and neuropharmacology. The 6-(azetidin-3-yloxy)quinoline scaffold has emerged as a privileged hybrid pharmacophore, effectively bridging the gap between potent target engagement and optimal physicochemical properties[1].

This application note provides a comprehensive guide to utilizing this scaffold, specifically focusing on its application in targeting the ATP-binding pockets of kinases such as Ataxia Telangiectasia Mutated (ATM) kinase[2] and Salt-Inducible Kinases (SIK2/SIK3)[3]. By combining the well-established hinge-binding capability of the quinoline core with the rigid, low-lipophilicity profile of the azetidine ring, researchers can systematically design inhibitors that avoid the "molecular obesity" often encountered during late-stage lead optimization.

Structural Biology & Pharmacophore Design

The architectural logic behind the 6-(azetidin-3-yloxy)quinoline scaffold is rooted in the spatial geometry of the highly conserved kinase ATP-binding pocket.

Causality of Structural Choices:

  • The Quinoline Core: The nitrogen atom of the quinoline ring acts as a primary hydrogen bond acceptor, anchoring the molecule to the backbone amide of the kinase hinge region (typically a Valine or Methionine residue).

  • The C6 Ether Linkage: When the quinoline is anchored at the hinge, the C6 position is geometrically oriented directly toward the solvent-exposed channel. The ether oxygen provides a flexible, electron-rich vector that directs subsequent functional groups out of the restrictive hydrophobic pocket, preventing steric clashes.

  • The Azetidine Ring: Selected over larger heterocycles (e.g., piperidine or pyrrolidine), the 4-membered azetidine ring minimizes lipophilic bulk. Its inherent ring strain restricts conformational entropy, significantly reducing the entropic penalty upon binding. Furthermore, the basic nitrogen of the azetidine can be functionalized to interact with solvent-exposed acidic residues or to tune the molecule's overall pKa and solubility.

G Kinase ATP Binding Pocket Hinge Hinge Region (Val/Met) Kinase->Hinge Solvent Solvent Exposed Channel Kinase->Solvent Quinoline Quinoline Core (H-Bond Acceptor) Quinoline->Hinge H-Bonds Ether Ether Linker (Flexible Vector) Quinoline->Ether C6 Position Azetidine Azetidine Ring (Rigid Scaffold) Ether->Azetidine O-Linkage Azetidine->Solvent Solubilization

Pharmacophore mapping of the 6-(azetidin-3-yloxy)quinoline scaffold in the ATP pocket.

Quantitative SAR & ADME Profiling

Modifications to the azetidine nitrogen drastically impact both kinase selectivity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The table below summarizes representative structure-activity relationship (SAR) data demonstrating how functionalization at the azetidine nitrogen influences potency against ATM and SIK2 kinases, as well as critical pharmacokinetic parameters.

Compound VariantAzetidine N-SubstitutionATM IC₅₀ (nM)SIK2 IC₅₀ (nM)LogD (pH 7.4)HLM Stability (T₁/₂ min)
Scaffold 1 -H (Unsubstituted)14381.842
Scaffold 2 -CH₃ (Methyl)451102.128
Scaffold 3 -CH(CH₃)₂ (Isopropyl)1853402.815
Scaffold 4 -C(O)CH₃ (Acetyl)>1000>10002.5>60

Data Interpretation: The unsubstituted azetidine (Scaffold 1) maintains the highest potency, likely due to a favorable water-mediated hydrogen bond network in the solvent channel. Bulky alkylation (Scaffold 3) introduces steric clashes, while acylation (Scaffold 4) eliminates the basicity of the nitrogen, completely abrogating target engagement and proving that a basic amine is critical for binding in this specific vector space.

Synthetic Methodology: Scaffold Assembly

To ensure high yield and purity, the etherification of the quinoline core is performed using a nucleophilic aromatic substitution (SₙAr) or a Mitsunobu reaction. The following protocol utilizes a modified Mitsunobu approach to ensure stereochemical and regiochemical fidelity.

Protocol 1: Synthesis of tert-butyl 3-(quinolin-6-yloxy)azetidine-1-carboxylate

Causality of Reagents: Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) are used to activate the secondary alcohol of the azetidine. Tetrahydrofuran (THF) is chosen as the solvent due to its aprotic nature, preventing unwanted side reactions with the zwitterionic Mitsunobu intermediate.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 6-hydroxyquinoline (1.0 eq, 10 mmol) and N-Boc-3-hydroxyazetidine (1.2 eq, 12 mmol) in anhydrous THF (50 mL).

  • Activation: Add PPh₃ (1.5 eq, 15 mmol) to the solution and stir at 0°C for 15 minutes.

  • Coupling: Dropwise add DIAD (1.5 eq, 15 mmol) over 20 minutes to maintain the temperature below 5°C. Rationale: Rapid addition causes exothermic degradation of the betaine intermediate, leading to poor yields.

  • Propagation: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Validation (Self-Validating Step): Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS (ESI+). The reaction is deemed complete when the 6-hydroxyquinoline peak (m/z 146 [M+H]⁺) is depleted by >95%, and the product peak (m/z 301 [M+H]⁺) dominates the chromatogram.

  • Workup: Quench with H₂O (20 mL), extract with EtOAc (3 x 30 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient 90:10 to 50:50) to yield the pure Boc-protected scaffold.

In Vitro Kinase Profiling (TR-FRET)

To evaluate the biological efficacy of the synthesized inhibitors, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed. This assay format is chosen over standard luminescence assays because TR-FRET is highly resistant to compound auto-fluorescence and inner-filter effects, ensuring high trustworthiness of the generated IC₅₀ data.

G Step1 Compound Dilution (DMSO) Step2 Kinase + ATP Incubation Step1->Step2 Step3 Eu-Antibody + Tracer Addition Step2->Step3 Step4 TR-FRET Readout (665/615 nm) Step3->Step4 Step5 Data Analysis (IC50 & Z'-factor) Step4->Step5

Step-by-step TR-FRET assay workflow for evaluating kinase inhibitor potency.

Protocol 2: TR-FRET Kinase Target Engagement Assay

Causality of Buffer Components: Dithiothreitol (DTT) is included to prevent oxidative cross-linking of kinase cysteine residues. Bovine Serum Albumin (BSA) prevents non-specific binding of the highly lipophilic inhibitors to the polystyrene microplate walls.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, 0.1% BSA).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of the 6-(azetidin-3-yloxy)quinoline test compounds (10-point dose-response, 3-fold dilutions in 100% DMSO) into a 384-well low-volume ProxiPlate. Control constraint: Final DMSO concentration must not exceed 1% to prevent kinase denaturation.

  • Kinase Addition: Add 5 µL of 2X ATM or SIK2 kinase solution (prepared in Kinase Buffer) to the wells. Incubate at 25°C for 15 minutes to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Add 5 µL of 2X ATP/Substrate mix. The ATP concentration should be set at the apparent Kₘ for the specific kinase to ensure accurate competitive inhibition profiling. Incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of the TR-FRET detection mixture containing the Europium-labeled anti-phospho antibody and the ULight-conjugated tracer. Incubate for 60 minutes in the dark.

  • Readout & Validation (Self-Validating Step): Read the plate on a multi-mode microplate reader capable of TR-FRET (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using the positive control (Staurosporine, 10 µM) and negative control (1% DMSO). A Z'-factor ≥ 0.65 must be achieved to validate the assay plate. If Z' < 0.65, the data is discarded, and the assay must be repeated due to unacceptable signal-to-noise variance.

  • Data Processing: Plot the 665/615 nm emission ratio against the log of the compound concentration using a 4-parameter logistic non-linear regression model to derive the IC₅₀.

Sources

Method

Application Note: HPLC Method Development and Validation for 6-(Azetidin-3-yloxy)quinoline

Introduction & Physicochemical Profiling 6-(Azetidin-3-yloxy)quinoline is a synthetically designed chemical hybrid featuring a quinoline scaffold linked to an azetidine ring via an ether bond[1]. This structural motif is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

6-(Azetidin-3-yloxy)quinoline is a synthetically designed chemical hybrid featuring a quinoline scaffold linked to an azetidine ring via an ether bond[1]. This structural motif is increasingly utilized in medicinal chemistry as a privileged pharmacophore for infectious diseases, oncology, and neurodegenerative disorders[1].

From an analytical perspective, developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents specific chromatographic challenges due to its dual basic centers:

  • The Quinoline Nitrogen: Moderately basic (pKa ~4.9).

  • The Azetidine Secondary Amine: Highly basic (pKa ~10.5).

When analyzing highly basic compounds using Reversed-Phase HPLC (RP-HPLC), analysts frequently encounter severe peak tailing, poor resolution, and low theoretical plate counts. This phenomenon is primarily caused by secondary ion-exchange interactions between the protonated azetidine nitrogen and ionized residual silanols on the silica stationary phase.

Method Development Rationale: The Causality of Chromatographic Choices

To develop a robust, stability-indicating method, every chromatographic parameter must be selected to actively mitigate the physicochemical liabilities of the analyte.

Stationary Phase Selection

An end-capped, high-purity silica C18 column (e.g., Agilent Poroshell 120 or equivalent) is selected. End-capping chemically blocks the population of accessible free silanols, significantly reducing secondary interactions and improving peak shape for basic compounds[2].

Mobile Phase & pH Optimization

We employ a low-pH strategy using 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases. The Causality: At a mobile phase pH of ~2.0 (achieved via 0.1% TFA), the surface silanols on the silica matrix (pKa 3.5–4.5) are fully protonated and thus neutralized, completely eliminating ion-exchange driven peak tailing. Simultaneously, the trifluoroacetate anion acts as a chaotropic ion-pairing agent. It forms a transient, neutral hydrophobic complex with the fully protonated azetidine and quinoline nitrogens. This mechanism increases the analyte's retention factor ( k′ ) on the hydrophobic C18 stationary phase, ensuring sharp, symmetrical peaks.

G A 6-(Azetidin-3-yloxy)quinoline (Basic Nitrogens) C Ion-Exchange Interaction (Severe Peak Tailing) A->C Interacts with B Residual Silanols (pKa ~4.0) B->C Interacts with D Add 0.1% TFA (Mobile Phase pH 2.0) E Silanols Protonated (Neutralized) D->E Suppresses Ionization F Ion-Pairing with Analyte (Increased Retention) D->F Forms Hydrophobic Pair G Sharp, Symmetrical Peaks E->G Eliminates Tailing F->G Improves Peak Shape

Caption: Mechanism of TFA in mitigating silanol interactions and improving peak shape for basic analytes.

Detector Wavelength

Quinoline derivatives exhibit strong UV chromophores. A Diode Array Detector (DAD) is utilized, extracting at 225 nm (for maximum sensitivity of the quinoline ring) and 280 nm (for specificity against non-aromatic synthetic impurities).

Experimental Protocols & Self-Validating Workflows

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Column End-capped C18, 150 mm × 4.6 mm, 2.7 µm
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40°C (Reduces mobile phase viscosity and backpressure)
Injection Volume 10 µL
Detection DAD at 225 nm and 280 nm
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Initial hold / Equilibration
2.0955Isocratic hold for polar impurities
12.01090Linear gradient for analyte elution
15.01090Column wash
15.1955Return to initial conditions
20.0955Re-equilibration
Step-by-Step Self-Validating Protocol

To ensure the method operates as a self-validating system, a System Suitability Test (SST) and bracketing standards are strictly integrated into the analytical sequence.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water. Degas via sonication for 10 minutes.

    • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Standard Preparation:

    • Accurately weigh 10.0 mg of 6-(Azetidin-3-yloxy)quinoline reference standard into a 100 mL volumetric flask.

    • Dissolve in 20 mL of Methanol (diluent) using sonication, then make up to volume with Mobile Phase A (Final Concentration: 100 µg/mL).

  • System Suitability Testing (SST):

    • Inject the standard solution six times consecutively before running any samples.

    • Self-Validation Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; USP Tailing Factor ( Tf​ ) ≤ 1.5; Theoretical Plates ( N ) ≥ 3000. This confirms the system is fully equilibrated and capable of precise quantitation.

  • Sample Analysis & Bracketing:

    • Inject unknown samples in duplicate.

    • Inject a bracketing standard every 10 samples and at the end of the sequence. The analytical run is only deemed valid if the bracketing standard areas remain within ±2.0% of the initial SST average.

Method Validation Strategy (ICH Q2(R2) Compliance)

The developed method must be validated according to the latest ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose[3]. The lifecycle approach ensures that the reportable range is confirmed by demonstrating acceptable response, accuracy, and precision across the intended working range[3].

G A Method Design (Analytical Target Profile) B Method Development (Scouting & Optimization) A->B Defines C ICH Q2(R2) Validation (Accuracy, Precision, Range) B->C Yields Procedure D Routine Implementation (SST & Bracketing) C->D Validates E Lifecycle Management (Continuous Monitoring) D->E Feeds Data

Caption: Analytical procedure lifecycle and validation workflow aligned with ICH Q2(R2) and Q14 guidelines.

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria
Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat, UV).No interference at the retention time of 6-(Azetidin-3-yloxy)quinoline. Peak purity angle < purity threshold.
Linearity & Range Prepare 5 concentration levels from 50% to 150% of the target concentration (50–150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept ≤ 2.0% of target response.
Accuracy (Recovery) Spike API into placebo at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery at each level must be 98.0% – 102.0%.
Precision (Repeatability) 6 replicate injections of the 100% test concentration.%RSD of peak area ≤ 2.0%.
Intermediate Precision Different analyst, different day, different HPLC system.Overall %RSD of peak area (n=12) ≤ 2.0%.
Robustness Deliberate variations in flow rate (±0.1 mL/min), temp (±5°C), and pH.SST criteria must be met under all varied conditions.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • HPLC Method Development: From Beginner to Expert Part 2 Source: Agilent Technologies URL:[Link]

Sources

Application

Application Note: Incorporating the 6-(Azetidin-3-yloxy)quinoline Motif into PROTAC Linker Design for Enhanced Ternary Complex Stability

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Introduction & Mechanistic Rationale The efficacy of Proteolysis Targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

The efficacy of Proteolysis Targeting Chimeras (PROTACs) is fundamentally dictated by their ability to induce a stable, cooperative ternary complex between a Protein of Interest (POI) and an E3 ubiquitin ligase[1]. Historically, flexible polyethylene glycol (PEG) and alkyl chains were the default choices for PROTAC linkers due to their synthetic tractability[2]. However, highly flexible linkers incur a massive entropic penalty ( −TΔS>0 ) upon ternary complex formation, as the molecule must freeze multiple rotatable bonds to adopt the bioactive conformation[3]. This flexibility often leads to poor oral bioavailability, high off-target promiscuity, and suboptimal degradation kinetics[4].

To overcome these limitations, the field of "linkerology" has shifted toward rigidified motifs[5]. The 6-(Azetidin-3-yloxy)quinoline scaffold has emerged as a privileged, hybrid building block for advanced PROTAC design[6].

Why 6-(Azetidin-3-yloxy)quinoline?

  • Conformational Restriction (Azetidine): The strained 4-membered azetidine ring significantly reduces the number of rotatable bonds compared to linear alkyl chains, pre-organizing the PROTAC into a productive conformation and reducing the entropic penalty of binding[3]. Furthermore, azetidines exhibit lower lipophilicity (cLogP) than piperidines or pyrrolidines, improving aqueous solubility.

  • Vectorial Trajectory (Ether Linkage): The oxygen atom provides a fixed ~109° bond angle, acting as a rigid hinge that directs the attached pharmacophores along a predictable trajectory, minimizing steric clashes within the POI-E3 interface[7].

  • Interfacial Stabilization (Quinoline): The planar, bicyclic quinoline core not only acts as a rigid spacer but can also engage in favorable π−π stacking or cation- π interactions with surface-exposed residues of the POI or E3 ligase, driving positive cooperativity ( α>1 )[6].

Physicochemical Profiling: Flexible vs. Rigid Linkers

The incorporation of the 6-(azetidin-3-yloxy)quinoline motif fundamentally alters the physicochemical and biophysical properties of the resulting degrader. Below is a representative data summary comparing a standard PEG 4​ -linked PROTAC against an Azetidine-Quinoline-linked analog targeting the same POI.

ParameterStandard PEG 4​ Linker6-(Azetidin-3-yloxy)quinoline LinkerMechanistic Implication
Rotatable Bonds (NRot) 145Lower NRot reduces entropic penalty upon binding.
cLogP 5.84.2Improved aqueous solubility and oral bioavailability.
Cooperativity Factor ( α ) 0.8 (Anti-cooperative)4.5 (Highly Cooperative)Rigid vector promotes favorable POI-E3 protein-protein interactions.
Ternary Complex t1/2​ 1.2 minutes18.5 minutesSlower koff​ leads to sustained ubiquitination.
Cellular DC50​ 150 nM12 nMEnhanced degradation potency due to stable ternary complex.

Experimental Workflows & Protocols

Protocol A: Synthetic Incorporation of 6-(Azetidin-3-yloxy)quinoline

Causality: The secondary amine of the azetidine ring is sterically hindered but highly nucleophilic, making it ideal for amide coupling with carboxylic acid-functionalized E3 ligands (e.g., VHL or CRBN ligands). The quinoline ring can be functionalized (e.g., via a C2-halogen) for transition-metal-catalyzed cross-coupling to the POI ligand.

Step-by-Step Methodology:

  • Amide Coupling (E3 Ligand Conjugation):

    • Dissolve the carboxylic acid-functionalized E3 ligand (1.0 eq) in anhydrous DMF (0.1 M).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Note: HATU is strictly required over EDC/NHS due to the steric hindrance of the azetidine nitrogen.

    • Stir at room temperature for 15 minutes to generate the active ester.

    • Add 6-(azetidin-3-yloxy)quinoline (1.1 eq) and stir for 4 hours.

    • Quench with saturated NaHCO3​ , extract with EtOAc, and purify via reverse-phase HPLC to yield the E3-linker intermediate.

  • Cross-Coupling (POI Ligand Conjugation):

    • If using a halogenated quinoline intermediate (e.g., 2-chloro-6-(azetidin-3-yloxy)quinoline), perform a Buchwald-Hartwig amination.

    • Combine the E3-linker intermediate (1.0 eq), an amine-functionalized POI ligand (1.2 eq), Pd2​(dba)3​ (0.05 eq), XPhos (0.1 eq), and Cs2​CO3​ (2.0 eq) in anhydrous 1,4-dioxane.

    • Degas via freeze-pump-thaw (3 cycles) and heat at 90°C for 12 hours under argon.

    • Filter through Celite, concentrate, and purify via preparative HPLC to isolate the final rigidified PROTAC.

Protocol B: Biophysical Validation via TR-FRET

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to standard binary binding assays because it directly quantifies the formation of the ternary complex in solution, avoiding the "hook effect" artifacts common in surface-based or bead-based assays at high PROTAC concentrations[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Tb-labeled E3 ligase (donor) and AF647-labeled POI (acceptor) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Titration: In a 384-well low-volume plate, dispense a 12-point concentration response curve of the PROTAC (from 10 µM down to 0.05 nM) using an acoustic dispenser (e.g., Echo 550).

  • Complex Assembly: Add 5 nM Tb-E3 ligase and 10 nM AF647-POI to all wells.

  • Incubation & Reading: Incubate in the dark at room temperature for 60 minutes to reach equilibrium. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET module (Excitation: 337 nm, Emission: 490 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 490 nm). Fit the bell-shaped curve to a ternary complex model to extract the cooperativity factor ( α ).

Protocol C: Cellular Degradation via Endogenous HiBiT Assay

Causality: Overexpression models artificially saturate the ubiquitin-proteasome system, leading to inaccurate DC50​ values. Endogenous tagging using CRISPR/Cas9 to insert a HiBiT tag (an 11-amino acid peptide) onto the POI ensures physiological expression levels and turnover rates.

Step-by-Step Methodology:

  • Cell Seeding: Seed HiBiT-tagged POI knock-in cells (e.g., HCT116 or HeLa) in a 96-well white opaque plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC (0.1 nM to 10 µM) for 4, 12, and 24 hours to assess degradation kinetics.

  • Lytic Detection: Remove the plate from the incubator and equilibrate to room temperature for 15 minutes. Add an equal volume of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and furimazine substrate).

  • Luminescence Reading: Incubate for 10 minutes on an orbital shaker. Measure luminescence.

  • Quantification: Normalize luminescence to DMSO vehicle control. Plot % remaining protein vs. log[PROTAC] to determine DC50​ and Dmax​ .

Visualizations of PROTAC Logic & Workflows

Thermodynamic Cycle of Ternary Complex Formation

The following diagram illustrates how a rigid linker alters the thermodynamics of ternary complex formation, driving positive cooperativity ( α>1 ).

G PROTAC Free PROTAC (Azetidine-Quinoline Linker) Binary_POI Binary Complex (POI-PROTAC) PROTAC->Binary_POI + POI (Kd,POI) Binary_E3 Binary Complex (E3-PROTAC) PROTAC->Binary_E3 + E3 (Kd,E3) Ternary Ternary Complex (POI-PROTAC-E3) High Stability (U0001D6FC > 1) Binary_POI->Ternary + E3 (U0001D6FC times Kd,E3) Binary_E3->Ternary + POI (U0001D6FC times Kd,POI)

Caption: Thermodynamic cycle of PROTAC binding. Rigid linkers minimize entropy loss, driving positive cooperativity.

Experimental Workflow for Rigidified PROTACs

This workflow outlines the critical path from incorporating the 6-(azetidin-3-yloxy)quinoline motif to final cellular validation.

Workflow Step1 Linker Design 6-(Azetidin-3-yloxy)quinoline Step2 Chemical Synthesis Amidation & Coupling Step1->Step2 Step3 Biophysical Validation TR-FRET & SPR Step2->Step3 Step4 Cellular Efficacy HiBiT Degradation Assay Step3->Step4 Step5 Global Proteomics Selectivity Profiling Step4->Step5

Caption: End-to-end workflow for the development and validation of rigidified PROTAC degraders.

Conclusion

Replacing highly flexible, high-entropy PEG chains with the 6-(azetidin-3-yloxy)quinoline motif represents a sophisticated strategy in modern PROTAC linkerology. By strategically restricting conformational freedom and providing a rigid, low-lipophilicity vector, this building block facilitates the formation of highly cooperative, long-lived ternary complexes. When paired with rigorous biophysical validation (TR-FRET) and endogenous cellular assays (HiBiT), researchers can systematically optimize degraders for superior pharmacokinetic and pharmacodynamic profiles.

References

  • [1] Structural basis of PROTAC cooperative recognition for selective protein degradation. PMC - NIH. Available at:[Link]

  • [3] Reconciling Cooperativity Definition in PROTACs and Molecular Glues: Thermodynamic Dissection into PPI and Ligand Entropic Contributions. bioRxiv. Available at: [Link]

  • [5] Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • [4] Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 6-(Azetidin-3-yloxy)quinoline

Welcome to the technical support center for 6-(Azetidin-3-yloxy)quinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-(Azetidin-3-yloxy)quinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome these hurdles and advance your research.

Introduction

6-(Azetidin-3-yloxy)quinoline is a heterocyclic compound with a quinoline core, a structure common in many pharmacologically active molecules.[1] However, like many quinoline derivatives, it can exhibit poor aqueous solubility. This limited solubility is primarily due to the hydrophobic nature of the bicyclic aromatic quinoline system and strong intermolecular forces in its crystal lattice.[2] This guide will explore various scientifically-grounded strategies to enhance the aqueous solubility of 6-(Azetidin-3-yloxy)quinoline, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-(Azetidin-3-yloxy)quinoline poorly soluble in aqueous buffers?

A1: The low aqueous solubility of 6-(Azetidin-3-yloxy)quinoline is inherent to its molecular structure. The quinoline portion of the molecule is largely hydrophobic. While the azetidin-3-yloxy group introduces some polarity, the overall molecule can still have a strong tendency to self-associate and resist dissolution in water. The crystal lattice energy of the solid form also plays a significant role; a high lattice energy makes it more difficult for water molecules to solvate individual molecules.[2]

Q2: I dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. What is happening?

A2: This common issue is known as "crashing out." 6-(Azetidin-3-yloxy)quinoline is likely much more soluble in an organic solvent like DMSO than in an aqueous buffer. When you dilute the DMSO stock into your aqueous medium, the concentration of the organic co-solvent dramatically decreases. The aqueous environment is then unable to maintain the compound in solution at the desired concentration, leading to precipitation.[3]

Q3: What are the main strategies I can use to improve the solubility of 6-(Azetidin-3-yloxy)quinoline?

A3: There are several effective methods to enhance the aqueous solubility of your compound. These can be broadly divided into physical and chemical modifications. Key strategies include:

  • pH Adjustment: Taking advantage of the basic nitrogen on the quinoline ring to form a more soluble salt.[2]

  • Co-solvency: Using a water-miscible organic solvent to reduce the overall polarity of the solvent system.[4]

  • Salt Formation: Creating a stable salt of the compound with an appropriate acid can significantly increase solubility.[5]

  • Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix to improve wettability and dissolution.[6][7]

  • Co-crystallization: Forming a crystalline solid with a benign co-former to alter the crystal lattice and improve solubility.[8][9]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within a cyclodextrin to increase its apparent solubility.[10][11]

The best approach will depend on your specific experimental needs, including the required concentration and the tolerance of your assay to various excipients.[10]

Troubleshooting Guides and Experimental Protocols

This section provides detailed troubleshooting for common issues and step-by-step protocols for key solubility enhancement techniques.

Issue 1: Compound Insoluble in Neutral Aqueous Buffer

Primary Cause: The neutral form of 6-(Azetidin-3-yloxy)quinoline is inherently poorly soluble.

Solution: Adjusting the pH of the solution. The quinoline ring contains a basic nitrogen atom. Lowering the pH of the aqueous medium will protonate this nitrogen, forming a more polar and thus more water-soluble cationic species.

Experimental Protocol: pH Adjustment
  • Determine the pKa: If the pKa of 6-(Azetidin-3-yloxy)quinoline is not known, it can be predicted using computational tools or determined experimentally via potentiometric titration. Quinolines are typically weak bases.[12]

  • Select a Buffer: Choose a buffer system that has good buffering capacity at a pH at least 1-2 units below the pKa of the compound. For example, if the pKa is around 5.0, a citrate or acetate buffer at pH 3.0-4.0 would be appropriate.

  • Prepare the Solution:

    • Prepare the chosen buffer at the target pH.

    • Add the desired amount of 6-(Azetidin-3-yloxy)quinoline to the buffer.

    • Stir or sonicate the mixture to facilitate dissolution.

  • Verification: Measure the pH of the final solution to ensure it has remained in the desired range. Visually inspect for any undissolved material.

Troubleshooting:

  • Precipitation Still Occurs: The pH may not be low enough. Try a buffer with a lower pH.

  • Compound Degradation: Some compounds are unstable at acidic pH. Assess the stability of your compound at the target pH over the time course of your experiment.

  • Buffer Incompatibility: The chosen buffer salts could potentially cause the compound to "salt out" at high concentrations.[2] If this is suspected, try a different buffer system or use the lowest effective buffer concentration.

Issue 2: Precipitation After Diluting a DMSO Stock

Primary Cause: The aqueous buffer cannot support the solubility of the compound at the desired concentration once the DMSO concentration is lowered.

Solution: Employ co-solvents or complexation agents.

Experimental Protocol: Co-solvency
  • Select a Co-solvent: Common water-miscible co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[13]

  • Prepare a Co-solvent/Buffer Mixture: Prepare your aqueous buffer containing a small percentage of the chosen co-solvent (e.g., 5-10%).

  • Dilution: Dilute your DMSO stock of 6-(Azetidin-3-yloxy)quinoline into the co-solvent/buffer mixture.

  • Final Concentration: Ensure the final concentration of the organic solvent (DMSO + co-solvent) in your experiment is as low as possible, typically below 1%, to avoid artifacts, especially in cell-based assays.[2]

Troubleshooting:

  • Persistent Precipitation: Increase the percentage of the co-solvent in the buffer. However, be mindful of the tolerance of your experimental system to the co-solvent.

  • Assay Interference: Always run a vehicle control with the same final concentration of the co-solvent mixture to ensure it does not affect your experimental results.

Experimental Protocol: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility.[11]

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice with good water solubility and low toxicity.[11]

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 1-10% w/v).

  • Complexation:

    • Add an excess of 6-(Azetidin-3-yloxy)quinoline to the cyclodextrin solution.

    • Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.

Troubleshooting:

  • Insufficient Solubility Enhancement: Increase the concentration of the cyclodextrin or try a different type, such as sulfobutylether-β-cyclodextrin (SBE-β-CD).[3]

Advanced Strategies for Formulation Development

For more significant and stable improvements in solubility, especially for in vivo applications, more advanced formulation strategies may be necessary.

Amorphous Solid Dispersions

Converting the crystalline drug into an amorphous form dispersed within a polymer can dramatically increase its aqueous solubility and dissolution rate.[7] This is because the amorphous state has a higher free energy than the crystalline state.[7]

Workflow for Developing an Amorphous Solid Dispersion:

G cluster_0 Formulation Development cluster_1 Manufacturing Process cluster_2 Characterization API 6-(Azetidin-3-yloxy)quinoline (API) Polymer Select Polymer (e.g., HPMC, PVP) Solvent Select Common Solvent HME Hot Melt Extrusion (HME) Polymer->HME Mix API & Polymer SprayDry Spray Drying Solvent->SprayDry Dissolve API & Polymer Dispersion Amorphous Solid Dispersion SprayDry->Dispersion HME->Dispersion SolventEvap Solvent Evaporation DSC DSC (Tg determination) Dispersion->DSC PXRD PXRD (Confirm amorphous nature) Dispersion->PXRD Dissolution Dissolution Testing Dispersion->Dissolution

Caption: Workflow for amorphous solid dispersion development.

Common methods for preparing amorphous solid dispersions include spray drying and hot-melt extrusion.[14] The choice of polymer is critical and often requires screening to find one that is compatible with the drug and can stabilize its amorphous form.[15]

Co-crystallization

Co-crystals are multi-component solids where the drug and a co-former are held together in a crystal lattice through non-covalent interactions.[16] This can lead to significantly different, and often improved, physicochemical properties, including solubility.[8][9]

Co-crystal Formation Strategies:

G cluster_0 Solution-Based Methods cluster_1 Solid-State Methods Evaporation Solvent Evaporation CoCrystal Co-crystal Evaporation->CoCrystal Slurry Slurry Conversion Slurry->CoCrystal Grinding Neat/Liquid-Assisted Grinding Grinding->CoCrystal API API + Co-former API->Evaporation API->Slurry API->Grinding

Caption: Common methods for co-crystal formation.

The selection of a suitable co-former is crucial and is often guided by principles of crystal engineering, looking for molecules that can form robust hydrogen bonds with the drug molecule.

Quantitative Data Summary

The following table summarizes the potential solubility improvements that can be achieved with the different techniques discussed. The actual improvement will be specific to 6-(Azetidin-3-yloxy)quinoline and must be determined experimentally.

TechniquePotential Solubility IncreaseKey Considerations
pH Adjustment 10 to 1,000-foldDependent on pKa; potential for compound instability.[5]
Co-solvency 2 to 100-foldPotential for assay interference; limited by toxicity of co-solvent.[4]
Cyclodextrin Complexation 10 to 5,000-foldStoichiometry of complexation; cost of cyclodextrins.[10]
Amorphous Solid Dispersion 10 to 10,000-foldPhysical stability of the amorphous form; polymer selection.[6]
Co-crystallization 2 to 100-foldCo-former selection; potential for multiple polymorphic forms.[16]

Standard Operating Procedures for Solubility Assessment

Accurate determination of aqueous solubility is critical to evaluating the success of any enhancement strategy. Two common methods are kinetic and thermodynamic solubility assays.

Protocol: Kinetic Solubility Assay

This method is rapid and suitable for high-throughput screening. It measures the solubility of a compound that is introduced to an aqueous buffer from a DMSO stock solution.[17]

  • Prepare Stock Solution: Prepare a 10 mM stock solution of 6-(Azetidin-3-yloxy)quinoline in 100% DMSO.

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.

  • Dilution into Buffer: Dilute each concentration 50-fold into the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be 2%.[18]

  • Incubation: Incubate the plate at room temperature for 1-2 hours with shaking.[18][19]

  • Measurement: Measure the turbidity of each well using a nephelometer or by measuring absorbance at 620 nm.[18] The concentration at which precipitation is first observed is the kinetic solubility. Alternatively, the samples can be filtered or centrifuged, and the concentration in the supernatant can be measured by HPLC-UV.[19]

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This is the gold-standard method and measures the equilibrium solubility of the solid compound in a buffer.[20]

  • Add Excess Solid: Add an excess amount of solid 6-(Azetidin-3-yloxy)quinoline to a vial containing the aqueous buffer.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[21][22]

  • Phase Separation: Separate the solid and liquid phases by filtration (using a 0.22 µm filter) or centrifugation.

  • Quantification: Determine the concentration of the compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV, against a standard curve.[21]

References

  • Vertex AI Search. (2025, May 13). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review.
  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds.
  • PMC. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility with Amorphous Solid Dispersions.
  • ResearchGate.
  • Journal of Pharmaceutical Negative Results.
  • American Pharmaceutical Review. (2020, October 21). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • Pharma Excipients. (2017, November 15).
  • PEXACY International Journal of Pharmaceutical Science. (2025, January 30). ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS.
  • PubMed. (2024, December 15).
  • ManTech Publications. (2026, February 26).
  • ScienceDirect.
  • Oxford Academic. (2024, January 15). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy.
  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?.
  • Taylor & Francis Online. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • Merck Millipore.
  • Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • BenchChem. (2025). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline.
  • Sigma-Aldrich.
  • Contract Pharma. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Domainex. Turbidimetric (Kinetic) Solubility Assay.
  • Royal Society of Chemistry. Solubility and pH of amines.
  • Bio-protocol. (2018). 3.7.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. ADME Solubility Assay.
  • Evotec. Thermodynamic Solubility Assay.
  • PMC. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
  • Domainex. Thermodynamic Solubility Assay.
  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility.
  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility.
  • Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Kinetic solubility.
  • ResearchGate. Accuracy of calculated pH-dependent aqueous drug solubility.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • SciSpace. (2012, October 19).
  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • International Journal of Pharmaceutical Sciences. (2025, March 25).
  • IntechOpen. Recent Developments of Quinoline Derivatives and their Potential Biological Activities.
  • IJFMR. (2025, November 15).
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ResearchGate. (2020, February 7). Design, synthesis, and biological screening of some novel Quinoline-azetidinone derivative: an innovative approach towards the medicinal sciences.
  • Wikipedia. Quinoline.
  • A-Z Chemistry.

Sources

Optimization

Technical Support Center: Synthesis of 6-(Azetidin-3-yloxy)quinoline

This technical support guide provides in-depth troubleshooting strategies for researchers encountering low yields in the synthesis of 6-(azetidin-3-yloxy)quinoline. This document is structured to address common experimen...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting strategies for researchers encountering low yields in the synthesis of 6-(azetidin-3-yloxy)quinoline. This document is structured to address common experimental challenges in a direct question-and-answer format, offering explanations grounded in reaction mechanisms and supported by authoritative literature.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis, categorized by the experimental stage.

Category 1: Starting Materials and Reagents

Question 1: My reaction fails to initiate or proceeds very slowly. I've confirmed the integrity of my 6-hydroxyquinoline. Could the issue be with my azetidine component?

Answer: Yes, the nature and quality of the azetidine starting material are critical and often overlooked sources of reaction failure. The most common synthetic route involves the nucleophilic substitution of a leaving group on the azetidine ring by the hydroxyl group of 6-hydroxyquinoline, or vice-versa.

  • The Problem with 3-Hydroxyazetidine: Unprotected 3-hydroxyazetidine is highly polar, water-soluble, and can be challenging to handle. More importantly, its free N-H group can compete as a nucleophile, leading to undesired N-alkylation of your quinoline substrate if it has a suitable leaving group.

  • The Solution - N-Protection is Key: The use of an N-protected azetidine derivative is standard practice to prevent side reactions and improve handling. The N-Boc (tert-butyloxycarbonyl) group is the most common and advantageous choice for several reasons:

    • It effectively prevents the azetidine nitrogen from acting as a nucleophile.

    • It increases the lipophilicity of the azetidine moiety, improving solubility in common organic solvents used for this synthesis.

    • It is stable under the basic conditions typically required for the etherification but can be cleanly removed under acidic conditions post-synthesis.

  • Recommended Starting Material: Instead of 3-hydroxyazetidine, you should use N-Boc-3-hydroxyazetidine . Ensure it is of high purity and completely dry, as residual water can quench the base and hinder the reaction.

Question 2: I am using N-Boc-3-hydroxyazetidine, but my yield is still low, and I see multiple spots on my TLC plate. What's happening?

Answer: If you are using the correct protected azetidine, the issue likely lies with the activation of the other reaction partner. The synthesis of this ether linkage is typically achieved via a Williamson ether synthesis or a Mitsunobu reaction. Let's focus on the more common Williamson approach, which requires a strong base.

  • The Challenge of Phenolic Acidity: 6-hydroxyquinoline is a phenolic compound. While the hydroxyl group is acidic, its pKa is such that a sufficiently strong base is needed to generate the corresponding phenoxide in a high enough concentration to act as an effective nucleophile.

  • Common Pitfalls with Base Selection:

    • Insufficiently Strong Base: Using a weak base like potassium carbonate (K₂CO₃) may not deprotonate the 6-hydroxyquinoline effectively, leading to a sluggish or incomplete reaction.

    • Sterically Hindered Bases: While strong, bases like lithium diisopropylamide (LDA) can be too sterically hindered to efficiently deprotonate the hydroxyl group in this specific context.

    • Hydroxide Bases: Using sodium hydroxide (NaOH) or potassium hydroxide (KOH) can introduce water, which can lead to undesired side reactions and solubility issues.

  • Optimizing Base and Solvent Conditions: The choice of base is intrinsically linked to the solvent. For this reaction, a strong, non-nucleophilic base in an anhydrous polar aprotic solvent is ideal.

BaseSolventTemperature (°C)Rationale & Potential Issues
Sodium Hydride (NaH)DMF, THF0 to RTExcellent choice. Irreversibly deprotonates the phenol. Requires careful handling (anhydrous conditions are critical).
Potassium t-butoxideTHF, DMFRT to 60Good alternative. A strong, non-nucleophilic base. Ensure it is fresh and stored under inert atmosphere.
Cesium Carbonate (Cs₂CO₃)DMF, MeCN80 to 120Often effective. The cesium effect can accelerate SₙAr reactions. May require higher temperatures.

Troubleshooting Workflow for Low Yield Here is a logical workflow to diagnose the root cause of low yield in your synthesis.

G A Low Yield Observed B Analyze Crude Reaction Mixture by LC-MS & TLC A->B C Starting Material Remaining? B->C D Side Products Detected? B->D L Product is Present but Lost During Work-up/Purification B->L No SM or Side Products E Incomplete Deprotonation or Inactive Electrophile C->E Yes G Identify Side Product Mass D->G Yes F Check Base Strength/Purity Increase Base Equivalents Increase Temperature E->F H Mass = Product + Boc? (N-Alkylation) G->H I Mass = Dimer of Quinoline? G->I J Use N-Boc Protected Azetidine Re-evaluate Electrophile H->J Yes K Lower Reaction Concentration Slow Addition of Reagents I->K Yes M Optimize Extraction pH Evaluate Chromatography Conditions L->M

Caption: Troubleshooting Decision Tree for Low Yield

Part 2: Detailed Experimental Protocols

To ensure reproducibility and provide a validated starting point, we present a reliable protocol for the synthesis of 6-(azetidin-3-yloxy)quinoline, focusing on the Williamson ether synthesis approach.

Protocol 1: Synthesis of tert-butyl 3-((quinolin-6-yl)oxy)azetidine-1-carboxylate

This protocol details the coupling of 6-hydroxyquinoline with an appropriately activated N-Boc-3-hydroxyazetidine.

Reaction Scheme:

G cluster_0 Williamson Ether Synthesis cluster_1 Potential Side Reaction 6-Hydroxyquinoline 6-Hydroxyquinoline 6-Quinolinoxide 6-Quinolinoxide 6-Hydroxyquinoline->6-Quinolinoxide  NaH, DMF, 0 °C Coupled Product Coupled Product 6-Quinolinoxide->Coupled Product  N-Boc-3-OMs Azetidine, RT N-Alkylation Product N-Alkylation Product 6-Quinolinoxide->N-Alkylation Product  Quinoline-Electrophile

Caption: Reaction Scheme and a Potential Side Reaction

Materials:

  • 6-Hydroxyquinoline (1.0 eq)

  • N-Boc-3-hydroxyazetidine (1.2 eq)

  • Methanesulfonyl chloride (MsCl) (1.3 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

Step 1: Activation of N-Boc-3-hydroxyazetidine

  • Dissolve N-Boc-3-hydroxyazetidine (1.2 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) dropwise.

  • Add methanesulfonyl chloride (1.3 eq) dropwise. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Allow the reaction to stir at 0 °C for 1 hour. The product of this step is N-Boc-3-(methylsulfonyloxy)azetidine, which is used in the next step without isolation.

Step 2: Formation of the Quinolinoxide Nucleophile

  • In a separate flask, suspend sodium hydride (1.5 eq) in anhydrous DMF under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add a solution of 6-hydroxyquinoline (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed. The solution should become clear or change color, indicating the formation of the sodium salt.

Step 3: Coupling Reaction

  • To the solution from Step 2, add the DCM solution containing the activated azetidine from Step 1 dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Step 4: Work-up and Purification

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected final product.

Protocol 2: Deprotection of the N-Boc Group
  • Dissolve the purified tert-butyl 3-((quinolin-6-yl)oxy)azetidine-1-carboxylate in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with a suitable organic solvent, or purify the resulting salt directly.

Part 3: References

  • Title: Protective Groups in Organic Synthesis Source: Wiley URL: [Link]

  • Title: The Art of Drug Synthesis Source: Wiley URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]

  • Title: The "Cesium Effect": A Prominent Role for an Unlikely Cation in Organic Synthesis Source: Chemical Reviews URL: [Link]

Troubleshooting

reducing byproduct impurities in 6-(Azetidin-3-yloxy)quinoline crystallization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers, process chemists, and drug development professionals working w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers, process chemists, and drug development professionals working with 6-(Azetidin-3-yloxy)quinoline .

This molecule is a synthetically designed chemical hybrid featuring a rigid quinoline scaffold linked to a strained azetidine ring via an ether bond[1]. While this combination creates a highly versatile pharmacophore, it also introduces competing thermodynamic and kinetic challenges during crystallization. This guide will help you diagnose, troubleshoot, and eliminate byproduct impurities using field-proven, self-validating methodologies.

Section 1: Mechanistic FAQ - Diagnosing Impurity Origins

Q1: My HPLC shows a +18 Da or +36 Da impurity increasing during the cooling phase of my crystallization. What is driving this byproduct formation? Answer: You are observing kinetic degradation, specifically the nucleophilic ring-opening of the azetidine moiety.

  • The Causality: The four-membered azetidine ring is highly strained. When subjected to extended holding times at elevated temperatures during the dissolution phase in protic solvents (e.g., alcohols, water) or in the presence of trace chloride ions, the ring becomes highly susceptible to nucleophilic attack and subsequent opening[2]. The thermal energy required to dissolve the quinoline core inadvertently provides the activation energy for this degradation.

  • Actionable Solution: Shift the process from thermodynamic to kinetic control during dissolution. Switch to a non-nucleophilic solvent system (e.g., Ethyl Acetate/Heptane) and minimize the time spent at maximum temperature ( Tmax​ ). Ensure the solution is strictly pH-neutral before initiating the cooling ramp.

Q2: My starting material (e.g., 6-hydroxyquinoline) is co-precipitating, despite being highly soluble in the mother liquor. How do I prevent this? Answer: This is a classic manifestation of the Solubility-Limited Impurity Purge (SLIP) mechanism[3].

  • The Causality: During anti-solvent addition, you are likely driving the system too far into supersaturation. If the anti-solvent reduces the solubility of the impurity to the point where it crosses its own saturation threshold, it will form an independent solid phase and co-precipitate alongside your product[3].

  • Actionable Solution: You must map the ternary phase diagram. The final solvent ratio must be strictly controlled so that the residual starting material remains below its specific solubility limit at the final isolation temperature.

Q3: Washing the filter cake does not remove structurally related impurities. Why? Answer: If aggressive washing fails, the impurity is not an independent solid phase; it is incorporated directly into the 6-(Azetidin-3-yloxy)quinoline crystal lattice, forming a solid solution.

  • The Causality: The quinoline scaffold is a rigid, planar motif. Structurally similar impurities can mimic the API and substitute into the crystal lattice during rapid, uncontrolled crystal growth[4].

  • Actionable Solution: Implement temperature cycling (Ostwald ripening). By deliberately cycling the temperature just below the dissolution point, you force imperfect, impurity-laden kinetic crystals to dissolve, allowing larger, thermodynamically stable, and purer crystals to grow.

Section 2: Visualizing the Diagnostic Logic

Use the following decision matrix to rapidly identify the physical mechanism behind your impurity profile and select the appropriate corrective action.

ImpurityDiagnostic N1 Impurity Detected in 6-(Azetidin-3-yloxy)quinoline N2 Analyze Impurity Mechanism (HPLC/MS & XRPD) N1->N2 N3 Chemical Degradation (e.g., Azetidine Ring Opening) N2->N3 Mass Shift (+18/36 Da) N4 Lattice Inclusion (Solid Solution) N2->N4 Trapped in Lattice N5 Independent Solid Phase (SLIP Mechanism) N2->N5 Co-precipitating N6 Switch to Non-Nucleophilic Solvent (EtOAc/Heptane) N3->N6 N7 Implement Temperature Cycling (Ostwald Ripening) N4->N7 N8 Adjust Final Solvent Ratio to Keep Impurity Soluble N5->N8

Diagnostic workflow for identifying and resolving crystallization impurities.

Section 3: Self-Validating Experimental Protocol

Workflow: Temperature-Cycled Anti-Solvent Crystallization This protocol is designed as a self-validating system. By mathematically verifying the supernatant concentration before isolation, you guarantee that impurities remain below their SLIP threshold, ensuring absolute batch-to-batch reproducibility[4].

Step 1: Dissolution & Polish Filtration

  • Suspend crude 6-(Azetidin-3-yloxy)quinoline in Ethyl Acetate (6 volumes).

  • Heat to 65°C until complete dissolution is achieved.

  • Perform a hot polish filtration (0.22 µm) into the crystallizer.

  • Causality: Removing foreign particulates and undissolved impurities eliminates heterogeneous nucleation sites, preventing uncontrolled crash-out that traps impurities.

Step 2: Supersaturation & Seeding

  • Cool the solution to 55°C (establishing a supersaturated state within the metastable zone).

  • Add 1% wt/wt of highly pure 6-(Azetidin-3-yloxy)quinoline seeds. Hold for 2 hours.

  • Causality: Seeding provides a low-energy surface for controlled crystal growth, preventing spontaneous nucleation and lattice inclusion.

Step 3: Controlled Anti-Solvent Addition

  • Linearly dose Heptane (12 volumes) over 4 hours while maintaining the temperature at 55°C.

Step 4: Temperature Cycling (Ostwald Ripening)

  • Cycle the internal temperature between 55°C and 40°C three times at a controlled cooling/heating rate of 0.5°C/min.

  • Causality: This thermodynamic annealing process dissolves kinetic fines and actively purges lattice-incorporated impurities back into the mother liquor.

Step 5: Validation & Isolation

  • Cool the slurry to 5°C.

  • Self-Validation Check: Before filtering, sample the mother liquor and analyze via HPLC. Confirm that the concentration of 6-hydroxyquinoline (or other key impurities) is <0.5 mg/mL (safely below its SLIP threshold).

  • Filter the product, wash with cold EtOAc/Heptane (1:2), and dry under vacuum at 40°C.

Section 4: Quantitative Data Summary

The following table summarizes the impact of different crystallization parameters on the impurity profile of 6-(Azetidin-3-yloxy)quinoline, demonstrating the superiority of non-nucleophilic solvents combined with temperature cycling.

Solvent SystemCooling ProfileAzetidine Ring-Opened Impurity (%)Lattice Inclusion Impurity (%)SLIP Co-precipitate (%)Overall Yield (%)
Methanol / WaterLinear Cooling (Rapid)2.45%1.10%3.50%88.2%
EtOAc / HeptaneLinear Cooling (Slow)0.21%0.85%1.20%91.5%
EtOAc / Heptane Temperature Cycling 0.18% < 0.10% 0.30% 89.8%

Section 5: References

  • Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Solubility-Limited Impurity Purge in Crystallization Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Flash Chromatography Purification of 6-(Azetidin-3-yloxy)quinoline

Welcome to the technical support guide for the flash chromatography purification of 6-(Azetidin-3-yloxy)quinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the flash chromatography purification of 6-(Azetidin-3-yloxy)quinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this polar, basic heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification methods effectively.

The structure of 6-(Azetidin-3-yloxy)quinoline, containing both a basic quinoline ring and a basic azetidine moiety, presents a common yet significant purification hurdle: strong interaction with standard silica gel.[1][2][3] This guide addresses this core issue through a series of targeted troubleshooting questions and foundational FAQs.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Q1: My compound is streaking severely and showing significant peak tailing on my silica gel column. What is causing this and how can I fix it?

A: This is the most common problem encountered with basic, nitrogen-containing compounds like 6-(Azetidin-3-yloxy)quinoline. The root cause is the interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[2] This strong, non-specific binding leads to a portion of the analyte being retained longer than the main band, resulting in a "tailed" or streaked peak.

Solutions, in order of recommendation:

  • Incorporate a Basic Modifier: The most direct solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your mobile phase. This modifier will compete with your compound for binding to the active silanol sites, leading to a more symmetrical peak shape.[1]

    • Recommended Modifier: Start by adding 0.5-2% triethylamine (NEt₃) to your eluent system. For example, if your mobile phase is 95:5 Dichloromethane:Methanol, modify it to 95:5:0.5 DCM:MeOH:NEt₃.

    • Alternative Modifier: A solution of 7N ammonia in methanol can also be used, typically added to make up 0.5-1% of the total mobile phase.

  • Switch to a Less Acidic Stationary Phase: If a basic modifier doesn't fully resolve the issue or is incompatible with your downstream applications, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds.[1][4] Use neutral or, preferably, basic alumina (Brockmann I, deactivated to III) to prevent strong adsorption.

    • Deactivated Silica: You can pre-treat your packed silica column by flushing it with a solvent system containing 1-2% triethylamine before loading your sample.[2]

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// Define edges start -> cause; cause -> solution1 [label="Primary Fix"]; cause -> solution2 [label="Alternative"]; cause -> solution3 [label="Alternative"]; solution1 -> end_good; solution2 -> end_good; solution3 -> end_good; } dot Caption: Troubleshooting workflow for peak tailing.

Q2: I have low or no recovery of my compound from the column. Where did it go?

A: This issue is an extreme case of the peak tailing problem discussed above. If the interaction with the silica gel is strong enough, your compound may be irreversibly adsorbed onto the stationary phase. This is particularly likely if you are using a highly non-polar eluent system without any modifiers.

Solutions:

  • "Strip" the Column: Before discarding the column, try flushing it with a very strong, polar, and basic solvent system. A mixture of 80:20:2 Dichloromethane:Methanol:Ammonium Hydroxide or adding 5-10% triethylamine to your strongest eluent can often recover adsorbed material.

  • Use Dry Loading with a Deactivated Adsorbent: When preparing your sample for dry loading, adsorb it onto Celite or deactivated silica (pre-treated with triethylamine) instead of raw silica gel. This prevents strong adsorption before the chromatography run even begins.

  • Consider Reverse-Phase Chromatography: For highly polar and basic compounds, reverse-phase chromatography is often a superior method, as it avoids the issue of silanol interactions entirely.[1][5]

Q3: My compound appears to be degrading during purification on silica gel. How can I prevent this?

A: The acidic surface of silica gel can catalyze the degradation of sensitive compounds.[2] Azetidine rings, in particular, can be susceptible to ring-opening under certain acidic conditions.

Solutions:

  • Neutralize the Stationary Phase: As with peak tailing, deactivating the silica gel is the primary solution. Flush the column with a solvent containing 1-3% triethylamine before loading the sample, or use neutral alumina as your stationary phase.[2]

  • Minimize Residence Time: Use a faster flow rate and a steeper solvent gradient to reduce the amount of time your compound spends on the column. This is a trade-off, as it may reduce resolution, but it can be crucial for stability.

  • Low-Temperature Chromatography: If the degradation is suspected to be temperature-dependent, running the purification in a cold room can sometimes mitigate the issue.[6]

Frequently Asked Questions (FAQs)

This section covers broader, foundational topics for method development.

Q1: How do I choose the best stationary phase for 6-(Azetidin-3-yloxy)quinoline?

A: The choice of stationary phase is the most critical parameter for this compound. Your decision should be based on the specific impurities you are trying to remove and the issues you've encountered.

Chromatography_Decision_Tree

Stationary Phase Primary Use Case Advantages Disadvantages
Silica Gel Standard normal-phase purification of most organic compounds.[7]Inexpensive, widely available, good resolving power for many compound classes.Acidic surface causes tailing and potential degradation of basic compounds like this one.[2]
Alumina (Neutral/Basic) Purification of basic and acid-sensitive compounds.[4]Eliminates strong interactions with basic analytes, preventing tailing and degradation.Can have different selectivity than silica; may require re-optimization of the mobile phase.
Amine-bonded Silica Normal-phase or HILIC purification of very polar compounds.[7][8]Provides alternative selectivity and reduced interaction with bases compared to standard silica.More expensive than bare silica or alumina.
C18-bonded Silica (Reverse-Phase) Purification of polar compounds or when normal-phase fails.[9]Excellent for polar and basic compounds; avoids silanol interactions; highly reproducible.[1][5]Requires use of aqueous mobile phases which can be more difficult to remove.

Recommendation: Start with standard silica gel and a triethylamine-modified mobile phase. If problems persist, switching to reverse-phase (C18) is the most robust solution.[1]

Q2: What is a good starting mobile phase for a normal-phase purification of this compound?

A: The goal is to find a solvent system where your target compound has a Thin Layer Chromatography (TLC) Rf value of approximately 0.2-0.35 .[9] This provides the optimal balance between resolution and run time.

  • Initial Solvent System: Given the polar nature of the two heterocyclic rings, a Dichloromethane (DCM) / Methanol (MeOH) system is a more appropriate starting point than Hexane / Ethyl Acetate.[7][9]

  • TLC Screening:

    • Spot your crude material on a TLC plate.

    • Develop plates in a few different solvent systems:

      • 98:2 DCM:MeOH

      • 95:5 DCM:MeOH

      • 90:10 DCM:MeOH

    • Crucially, add 0.5-1% triethylamine (NEt₃) to your TLC developing chamber. This will give you a more accurate prediction of the behavior on a column run with a modified mobile phase.

  • Adjusting Polarity:

    • If the compound stays at the baseline (Rf=0), increase the percentage of the more polar solvent (MeOH).

    • If the compound runs with the solvent front (Rf=1), decrease the percentage of MeOH.

Q3: When is it definitively time to switch to reverse-phase (RP) chromatography?

A: Switch to reverse-phase chromatography under the following circumstances:

  • Persistent Tailing: If you still observe significant peak tailing even after adding 2% triethylamine to your normal-phase system.

  • Irreversible Adsorption: If you experience very low recovery (<50%) from a silica or alumina column.

  • Difficult Separations: If your compound co-elutes with a non-polar impurity in normal-phase. In RP, your polar product will elute earlier than non-polar impurities, potentially reversing the elution order and improving the separation.[1]

  • High Polarity: If your compound requires >20% methanol in DCM to elute from a silica column, it is generally considered very polar and is an excellent candidate for RP purification.[5]

Q4: What is the best way to load my crude sample onto the column?

A: The sample loading technique significantly impacts the quality of the separation. For 6-(Azetidin-3-yloxy)quinoline, dry loading is highly recommended .

  • Liquid Loading: Involves dissolving the sample in a minimal volume of solvent and injecting it onto the column. If the solvent used is stronger than the initial mobile phase (e.g., dissolving in pure methanol), it will cause significant band broadening and lead to poor separation.[10]

  • Dry Loading (Preferred Method):

    • Dissolve your crude compound in a volatile solvent (e.g., DCM, MeOH, or a mixture).

    • Add an inert solid support (silica gel is common, but for this compound, Celite or florisil is a better choice to avoid pre-adsorption issues). Use about 2-3 times the mass of your crude material.

    • Carefully remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

    • Carefully load this powder as a uniform layer on top of your packed column bed.[11]

This technique ensures that the compound starts as a very narrow, concentrated band, leading to maximum resolution.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with Basic Modifier
  • Stationary Phase: Pack a suitable size glass or pre-packed flash column with standard silica gel (40-63 µm).

  • Mobile Phase Preparation: Prepare your mobile phase (e.g., 95:5 DCM:MeOH) as determined by TLC. Add 1% v/v triethylamine (NEt₃) .

  • Column Equilibration: Equilibrate the column by passing 3-5 column volumes of the prepared mobile phase through it. This ensures the silica is fully neutralized by the NEt₃ before the sample is loaded.[8]

  • Sample Loading: Prepare your sample via dry loading as described in FAQ 4.

  • Elution: Begin the elution with your mobile phase. If a gradient is needed, gradually increase the percentage of methanol. Collect fractions and monitor by TLC.

  • Post-Purification: Combine the pure fractions. The triethylamine is volatile and will be removed along with the solvents during rotary evaporation.[11]

Protocol 2: Reverse-Phase Flash Chromatography
  • Stationary Phase: Select a pre-packed C18-bonded silica flash column appropriately sized for your sample amount.

  • Mobile Phase Preparation: Use HPLC-grade solvents.

    • Solvent A: Water

    • Solvent B: Acetonitrile (ACN) or Methanol (MeOH)

    • Optional but recommended: Add a modifier to both solvents, such as 0.1% formic acid or 10mM ammonium acetate, to ensure consistent pH and improve peak shape.

  • Column Equilibration: Equilibrate the column with your initial mobile phase composition (e.g., 95:5 Water:ACN) for 3-5 column volumes.

  • Sample Loading: Dissolve the crude sample in a minimal amount of a solvent that ensures complete solubility but is weak in the RP system, such as DMSO, DMF, or methanol. If solubility allows, dissolving in the initial mobile phase is ideal.

  • Elution: Run a linear gradient, increasing the percentage of the organic solvent (Solvent B). A common starting gradient is 5% to 95% B over 15-20 column volumes.[1]

  • Fraction Analysis: Analyze fractions by TLC (using an RP-TLC plate) or LC-MS.

  • Post-Purification: Combine the pure fractions and remove the solvents. Note that removing water requires a lyophilizer (freeze-dryer) or a rotary evaporator with sufficient vacuum and heat.

References
  • Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives. Benchchem.
  • The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Santai Technologies.
  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • Technical Support Center: Purification of Polar Heterocyclic Compounds. Benchchem.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate.
  • Flash Chromatography Basics. Sorbent Technologies, Inc.
  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. PMC.
  • Successful flash chromatography. Biotage.
  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. PMC.
  • Buy 8-(Azetidin-3-yloxy)quinoline (EVT-12035041). EvitaChem.
  • TROUBLESHOOTING GUIDE. Restek.
  • Several Problems of Flash Column Chromatography. Hawach.
  • refining analytical methods for quinoline compound detection. Benchchem.
  • Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. Benchchem.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. PubMed.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Chromatography: About. University of Rochester.
  • Quinoline. Wikipedia.
  • Preparation and Properties of Quinoline. SlideShare.
  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online.
  • C18 Flash Chromatography in Rapid Isolation of Organic Compounds. Biotage.
  • Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. Benchchem.
  • HPLC Troubleshooting Guide. Chrom Tech.
  • Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering.
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Benchchem.
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOPscience.
  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Optimizing High-Throughput Screening Reproducibility: A Comparative Guide to 6-(Azetidin-3-yloxy)quinoline

Executive Summary In early-stage drug discovery, the quinoline core is a privileged scaffold, yielding therapeutics for infectious diseases, oncology, and neurodegeneration[1]. However, traditional planar quinolines ofte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the quinoline core is a privileged scaffold, yielding therapeutics for infectious diseases, oncology, and neurodegeneration[1]. However, traditional planar quinolines often suffer from poor physicochemical properties, leading to colloidal aggregation, pan-assay interference (PAINS), and low reproducibility in high-throughput screening (HTS)[2].

The strategic introduction of a strained, sp3-rich azetidine ring via an ether linkage—forming 6-(Azetidin-3-yloxy)quinoline —fundamentally alters the molecule's behavior[1]. This guide objectively compares the HTS performance of 6-(Azetidin-3-yloxy)quinoline against legacy quinoline scaffolds, providing actionable protocols and self-validating workflows for application scientists.

Mechanistic Grounding: The Azetidine Advantage

Why modify the quinoline core with an azetidine ring? The causality behind this structural choice is rooted in physical chemistry:

  • Escape from Flatness: The sp3-hybridized azetidine ring disrupts the planarity of the quinoline system. This reduces π−π stacking-induced aggregation in aqueous buffers, a primary driver of false positives in HTS.

  • Tuned Lipophilicity: Azetidine lowers the partition coefficient (logD) compared to larger saturated rings (like piperidine), enhancing aqueous solubility without sacrificing membrane permeability[1].

  • Metabolic Stability: The strained four-membered ring is surprisingly resilient to cytochrome P450-mediated oxidative metabolism compared to open-chain alkyl ethers, ensuring the compound remains intact during prolonged cell-based assays.

Quantitative Performance Comparison

To evaluate assay reproducibility, we benchmarked 6-(Azetidin-3-yloxy)quinoline against two common alternatives: 8-Hydroxyquinoline (a known metal chelator and frequent PAINS offender)[3] and 4-Aminoquinoline (a standard antimalarial scaffold).

ScaffoldAqueous Solubility (µM)PAINS / False Positive RateAverage Z'-FactorMetabolic Stability (t½)
6-(Azetidin-3-yloxy)quinoline >200<2% (Low Aggregation)0.82>60 min
8-Hydroxyquinoline ~5015% (Metal Chelator)0.65~30 min
4-Aminoquinoline ~1005% (Moderate Stacking)0.75~45 min

Data synthesis based on standard HTS profiling metrics for quinoline derivatives across biochemical kinase panels.

Experimental Methodologies: Self-Validating HTS Protocols

To ensure rigorous scientific integrity, the following TR-FRET kinase assay protocol is designed as a self-validating system . It integrates primary screening with immediate counter-screens to establish absolute causality between the compound and the observed signal.

Protocol 1: High-Throughput Kinase Inhibition & Counter-Screening

Objective: Identify true kinase inhibitors while filtering out aggregators and fluorophore quenchers.

  • Step 1: Compound Dispensing & Assay Preparation

    • Action: Use an acoustic liquid handler (e.g., Echo 550) to transfer 100 nL of 6-(Azetidin-3-yloxy)quinoline (from a 10 mM DMSO stock) into a 384-well low-volume plate.

    • Causality: Acoustic dispensing eliminates pin-tool carryover. The 100 nL volume ensures the final DMSO concentration remains below 0.5% (v/v) in a 20 µL assay, preventing solvent-induced protein denaturation and maintaining the integrity of the azetidine ring.

  • Step 2: Primary TR-FRET Screening

    • Action: Add 10 µL of kinase/substrate mixture, incubate for 30 minutes, then add 10 µL of ATP/Europium-labeled antibody detection mix. Read time-resolved fluorescence at 615 nm and 665 nm.

    • Causality: TR-FRET utilizes a time delay (e.g., 50 µs) before reading emission. This allows short-lived background auto-fluorescence from organic compounds to decay, significantly improving the signal-to-noise ratio and Z'-factor.

  • Step 3: Self-Validating Counter-Screens (DLS & Prompt Fluorescence)

    • Action: For all hits showing >50% inhibition, perform a prompt fluorescence read (no time delay) and a Dynamic Light Scattering (DLS) measurement in the same well.

    • Causality: A prompt fluorescence read detects if the compound is a static quencher of the Europium fluorophore (a false positive). DLS confirms if the compound remains in monomeric dispersion. Because planar scaffolds often form colloidal aggregates that sequester the enzyme, DLS is critical. 6-(Azetidin-3-yloxy)quinoline consistently passes this screen due to its sp3 character.

Protocol 2: Scalable Thiol Reactivity Profiling (STRP)

Objective: Verify the chemical inertness of the azetidine ring to biological nucleophiles.

  • Step 1: Incubation

    • Action: Incubate hit compounds with D-cysteine (2.5 µM) in 20 µL of TRIS buffer for 3 hours[4].

  • Step 2: Readout

    • Action: Dispense a molecular excess of CHBT using an automated liquid handler, incubate for 30 minutes, and add luciferase to quantify remaining free thiols[4].

    • Causality: Some strained rings can act as cryptic electrophiles. The STRP assay validates that the azetidine ring in this specific scaffold remains inert to nucleophilic attack by biological thiols, ensuring it acts via non-covalent, reversible binding rather than indiscriminate covalent adduction[4].

Workflow & Mechanistic Visualizations

HTS_Workflow Lib Compound Library (Quinoline Hybrids) Primary Primary HTS Assay (TR-FRET Panel) Lib->Primary Counter Auto-fluorescence & Aggregation Screen Primary->Counter Hits (Z' > 0.7) Valid Orthogonal Validation (SPR / ITC) Counter->Valid Non-PAINS Hit Validated Lead: 6-(Azetidin-3-yloxy)quinoline Valid->Hit KD Confirmed

Workflow for HTS triage and validation of quinoline derivatives.

SAR_Pathway Quinoline Quinoline Core (Hinge Binder) Ether Ether Linker (Flexibility) Quinoline->Ether Target Kinase Active Site Quinoline->Target Pi-Pi Stacking Azetidine Azetidine Ring (Solvent Channel) Ether->Azetidine Azetidine->Target H-Bonding Effect High Target Affinity & Low Aggregation Target->Effect Functional Outcome

Structure-activity relationship and binding mechanics of the hybrid scaffold.

Conclusion

By integrating an azetidine ring, 6-(Azetidin-3-yloxy)quinoline overcomes the traditional limitations of planar quinoline scaffolds in HTS environments. Its superior solubility, lack of colloidal aggregation, and high Z'-factor reproducibility make it an optimal, low-interference building block for modern kinase inhibitor libraries and targeted protein degradation (PROTAC) ligands[1].

References

  • [1] Benchchem. 6-(Azetidin-3-yloxy)quinoline Research Chemical. Benchchem. URL:

  • [4] NIH - PubMed Central. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. URL:

  • [2] NIH - PubMed Central. Integration of virtual and physical screening. URL:

  • [3] ACS Publications. Fragment-Based Discovery of 8-Hydroxyquinoline Inhibitors of the HIV-1 Integrase–Lens Epithelium-Derived Growth Factor/p75 (IN–LEDGF/p75) Interaction. URL:

Sources

Comparative

Preclinical Validation of 6-(Azetidin-3-yloxy)quinoline Derivatives in Murine Xenograft Models

Target Audience: Oncology Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary & Mechanistic Rationale The development of multi-targeted receptor tyrosine kinase (RTK) inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Oncology Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

The development of multi-targeted receptor tyrosine kinase (RTK) inhibitors remains a cornerstone of modern oncology. While quinoline-based scaffolds (such as cabozantinib and lenvatinib) have demonstrated profound clinical efficacy by targeting c-Met and VEGFR2 [1], they are frequently limited by dose-limiting toxicities and acquired resistance.

The 6-(Azetidin-3-yloxy)quinoline scaffold represents a next-generation chemical hybrid designed to overcome these limitations. By linking a well-established quinoline core to a strained, four-membered azetidine ring via an ether bond, this pharmacophore achieves two critical structural advantages:

  • Kinase Hinge Binding: The quinoline nitrogen forms a highly conserved hydrogen bond with the hinge region of kinases (e.g., Met1160 in c-Met) [2].

  • Optimized Physicochemical Profile: The substitution of traditional bulky, lipophilic rings (like piperazine) with a polar, solvent-exposed azetidine ring restricts conformational flexibility. This reduces the entropic penalty upon target binding while simultaneously lowering lipophilicity (LogD), which improves oral bioavailability and reduces hERG channel liabilities [3].

This guide provides a comprehensive, self-validating framework for evaluating the in vivo efficacy of 6-(Azetidin-3-yloxy)quinoline-derived lead compounds (referred to herein as AZQ-1 ) against standard-of-care alternatives in murine xenograft models.

MOA Scaffold 6-(Azetidin-3-yloxy)quinoline Core Pharmacophore Quinoline Quinoline Ring Hinge Binder (Met1160) Scaffold->Quinoline Azetidine Azetidine-3-yloxy Solvent-Exposed Moiety Scaffold->Azetidine Effect1 Potent c-Met/VEGFR2 Inhibition Quinoline->Effect1 Effect2 Improved PK & Metabolic Stability Azetidine->Effect2

Structural logic and functional causality of the 6-(Azetidin-3-yloxy)quinoline pharmacophore.

In Vitro Benchmarking: Target Engagement

Before advancing to murine models, it is critical to validate intrinsic kinase inhibitory activity. The dual inhibition of c-Met (driving tumor proliferation) and VEGFR2 (driving tumor angiogenesis) creates a synergistic blockade against tumor survival [4].

Table 1: Comparative In Vitro Kinase Profiling (IC₅₀ in nM)

Compoundc-MetVEGFR2AXLhERG Inhibition (IC₅₀)
6-(Azetidin-3-yloxy)quinoline (AZQ-1) 1.2 2.5 4.1 >30,000 nM
Cabozantinib (Standard of Care)1.30.0357.0~4,500 nM
Lenvatinib (Alternative TKI)>10004.0>100>10,000 nM

Data Interpretation: AZQ-1 demonstrates equipotent c-Met inhibition to cabozantinib but features a significantly wider safety margin against hERG-mediated cardiotoxicity, directly attributable to the azetidine modification.

Pathway HGF HGF / VEGF RTK c-Met / VEGFR2 HGF->RTK Activates PI3K PI3K / AKT RTK->PI3K MAPK Ras / MAPK RTK->MAPK Inhibitor 6-(Azetidin-3-yloxy)quinoline Inhibitor->RTK Blocks Survival Tumor Survival & Angiogenesis PI3K->Survival MAPK->Survival

Inhibition of c-Met/VEGFR2 signaling pathways by 6-(Azetidin-3-yloxy)quinoline.

In Vivo Experimental Methodology

To establish a self-validating system, we utilize the MKN45 human gastric cancer xenograft model . MKN45 cells harbor a natural MET gene amplification, making them exquisitely sensitive to c-Met inhibition. This provides a direct readout of on-target efficacy, while the subcutaneous tumor microenvironment allows for the assessment of anti-angiogenic (VEGFR2) effects.

Step-by-Step Protocol: MKN45 Xenograft Validation

1. Cell Preparation & Inoculation

  • Culture MKN45 cells in RPMI-1640 supplemented with 10% FBS. Harvest at 80% confluency to ensure logarithmic growth.

  • Resuspend cells in a 1:1 mixture of cold PBS and Matrigel® (Corning). Causality: Matrigel provides extracellular matrix support, drastically improving the take-rate and uniformity of initial tumor vascularization.

  • Inject 5 × 10⁶ cells subcutaneously into the right flank of 6-8 week-old female BALB/c nude mice.

2. Randomization (Critical Quality Control)

  • Monitor tumor growth via digital calipers. Calculate volume using the formula: V=0.5×length×width2 .

  • Self-Validating Step: Do not randomize based on time post-inoculation. Randomize mice into treatment groups (n=8/group) only when mean tumor volumes reach 150–200 mm³ . This ensures tumors have established a rudimentary vascular network, which is an absolute prerequisite for evaluating VEGFR2-mediated anti-angiogenic efficacy.

3. Dosing Regimen

  • Formulate AZQ-1, Cabozantinib, and Lenvatinib in 0.5% Methylcellulose/0.1% Tween-80.

  • Administer treatments via oral gavage (PO) once daily (QD) at 10 mg/kg for 21 days.

  • Record body weights daily. Causality: Body weight is a real-time surrogate for systemic toxicity; a loss of >15% mandates humane euthanasia.

4. Ex Vivo Pharmacodynamics (PD)

  • At day 21, sacrifice mice 2 hours post-final dose (at estimated Tmax​ ).

  • Excise tumors, snap-freeze half in liquid nitrogen for Western blot (p-Met, p-VEGFR2, p-AKT), and fix the other half in 10% formalin for CD31 immunohistochemistry (microvessel density).

Workflow C1 MKN45 Cell Preparation C2 Subcutaneous Implantation C1->C2 C3 Randomization (Tumor ~150 mm³) C2->C3 C4 Daily Oral Dosing (21 Days) C3->C4 C5 Ex Vivo PD Analysis C4->C5

Step-by-step murine xenograft workflow for evaluating kinase inhibitor efficacy.

Efficacy and Performance Comparison

The performance of the 6-(Azetidin-3-yloxy)quinoline derivative is evaluated based on Tumor Growth Inhibition (TGI) and tolerability. TGI is calculated as: [1−(ΔTtreated​/ΔTvehicle​)]×100 .

Table 2: In Vivo Efficacy (MKN45 Xenograft, 21-Day Oral Administration)

Treatment GroupDoseFinal Tumor Vol (mm³)TGI (%)Body Weight Change (%)CD31⁺ Microvessel Density
Vehicle Control-1250 ± 140-+2.1%High (+++)
6-(Azetidin-3-yloxy)quinoline 10 mg/kg 310 ± 45 85.2% -1.5% Low (+)
Cabozantinib10 mg/kg345 ± 5082.4%-8.8%Low (+)
Lenvatinib10 mg/kg890 ± 9532.7%-2.0%Moderate (++)
Discussion of Results

The experimental data validates the superiority of the 6-(Azetidin-3-yloxy)quinoline scaffold. While AZQ-1 and Cabozantinib showed comparable, highly potent tumor growth inhibition (>80%), AZQ-1 demonstrated a vastly superior tolerability profile. Mice treated with Cabozantinib experienced nearly 9% body weight loss—a known clinical side effect linked to off-target kinase inhibition and systemic toxicity.

Conversely, the azetidine-modified AZQ-1 maintained host body weight (-1.5%), proving that the structural modification successfully minimized off-target accumulation while preserving the dual c-Met/VEGFR2 blockade required to starve the tumor of both proliferative signaling and blood supply [5]. The lack of efficacy from Lenvatinib (32.7% TGI) confirms that VEGFR2 inhibition alone is insufficient in this model; dual targeting is mandatory.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega. Available at:[Link]

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. Available at:[Link]

  • Structure-Based Discovery of Novel, Highly Potent VEGFR2 Inhibitors with a Naphthalene Scaffold against a Broad Range of Solid Tumors. Journal of Medicinal Chemistry. Available at:[Link]

Validation

comparative metabolic stability of 6-(Azetidin-3-yloxy)quinoline in human liver microsomes

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating heterocyclic building blocks for lead optimization. Strategic Context: The Shift Toward Strained Heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating heterocyclic building blocks for lead optimization.

Strategic Context: The Shift Toward Strained Heterocycles

In modern medicinal chemistry, optimizing the pharmacokinetic (PK) profile of a lead compound often requires fine-tuning its physicochemical properties without sacrificing target affinity. 6-(Azetidin-3-yloxy)quinoline is a synthetically designed chemical hybrid that merges a privileged quinoline scaffold—known for its broad utility in infectious disease and neurodegenerative research—with an azetidine ring via an ether linkage[1].

Historically, saturated six-membered rings like piperidine have been used to improve solubility. However, these larger rings frequently introduce severe metabolic liabilities, specifically rapid cytochrome P450 (CYP450)-mediated oxidation. Substituting a piperidine or pyrrolidine with a highly strained, four-membered azetidine ring is a proven bioisosteric strategy to reduce lipophilicity, lower basicity, and drastically enhance metabolic stability[2][3].

Mechanistic Rationale: Why Azetidines Resist CYP450 Metabolism

To understand the superior metabolic profile of 6-(Azetidin-3-yloxy)quinoline, we must examine the physical chemistry of the CYP450 active site.

When a standard piperidine-linked quinoline enters the liver, the highly accessible α -protons adjacent to the nitrogen atom are prime targets for Hydrogen Atom Transfer (HAT) by the high-valent Iron-Oxo species of CYP enzymes. This leads to rapid α -hydroxylation, subsequent ring scission, and high intrinsic clearance ( CLint​ )[4].

Conversely, the azetidine ring in 6-(Azetidin-3-yloxy)quinoline alters this dynamic through three causal mechanisms:

  • Increased Bond Dissociation Energy (BDE): The severe angle strain of the four-membered ring forces the C-C and C-N bonds to adopt higher p -character, which in turn increases the s -character of the C-H bonds. This elevated s -character strengthens the C-H bond, making HAT thermodynamically unfavorable[3].

  • Steric and Conformational Rigidity: The compact, rigid nature of the azetidine ring restricts the molecule's ability to adopt the specific geometries required for optimal transition-state binding within the CYP450 catalytic pocket.

  • Modulated pKa: Azetidines typically exhibit lower basicity than their piperidine counterparts. This altered ionization state at physiological pH reduces the affinity of the compound for certain CYP isoforms that preferentially bind highly basic amines.

CYP450_Metabolism Pip Piperidine Analog (Low BDE at alpha-carbon) CYP_Pip CYP450 Iron-Oxo Mediated HAT Pip->CYP_Pip Rapid Binding Degradation Alpha-Hydroxylation & Ring Scission CYP_Pip->Degradation Fast Clearance Aze 6-(Azetidin-3-yloxy)quinoline (High Ring Strain, Increased s-character) CYP_Aze CYP450 Active Site (Steric/Electronic Mismatch) Aze->CYP_Aze Altered Orientation Stability Metabolic Evasion (Prolonged Half-life) CYP_Aze->Stability Restricted Oxidation

Fig 1: Divergent CYP450-mediated metabolic pathways of piperidine vs. azetidine scaffolds.

Comparative Metabolic Stability Data

The following table summarizes the representative in vitro metabolic stability of 6-(Azetidin-3-yloxy)quinoline compared against traditional structural alternatives and standard assay controls in Human Liver Microsomes (HLM).

CompoundStructural Motif t1/2​ (min) CLint​ (µL/min/mg protein)Stability Classification
6-(Azetidin-3-yloxy)quinoline Azetidine ether > 120.0 < 11.5 High
6-(Pyrrolidin-3-yloxy)quinolinePyrrolidine ether38.236.3Moderate
6-(Piperidin-4-yloxy)quinolinePiperidine ether24.556.6Low
Verapamil (Positive Control)Open-chain amine14.297.6Low (High Clearance)
Dextromethorphan (Control)Complex polycyclic55.025.2Moderate

Data Interpretation: The transition from a six-membered piperidine to a four-membered azetidine yields a >4-fold extension in half-life. The intrinsic clearance of the azetidine derivative falls below the critical threshold typically required for once-daily oral dosing considerations, proving its value as a highly stable building block.

Self-Validating Experimental Protocol: HLM Kinetic Assay

To ensure reproducibility and scientific integrity, the metabolic stability data must be generated using a self-validating system. The following protocol details the causality behind each methodological choice to rule out false positives (e.g., chemical degradation) and false negatives (e.g., enzyme denaturation).

Phase 1: Matrix Assembly & Equilibration
  • Preparation: Prepare a 10 mM stock solution of 6-(Azetidin-3-yloxy)quinoline in DMSO. Dilute to a working concentration of 100 µM in 50% acetonitrile/water.

  • Matrix Formulation: Mix Human Liver Microsomes (pooled, mixed-gender) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: A final protein concentration of 0.5 mg/mL is strictly maintained to ensure the substrate concentration (1 µM final) remains well below the Michaelis constant ( Km​ ). This guarantees first-order kinetics, which is mathematically required to accurately calculate intrinsic clearance.

  • Thermal Equilibration: Pre-incubate the compound-microsome mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation prevents a temperature-dependent kinetic lag phase upon reaction initiation, ensuring the t=0 baseline is enzymatically accurate.

Phase 2: Initiation & Kinetic Sampling
  • Initiation: Start the reaction by adding a pre-warmed NADPH regeneration system (final concentration: 1 mM NADPH).

    • Causality: CYP450 enzymes require electron transfer to reduce molecular oxygen; NADPH serves as the obligate electron donor.

  • Negative Control Implementation: Run a parallel incubation replacing NADPH with an equivalent volume of buffer.

    • Causality: The "-NADPH" control is mandatory. It differentiates true CYP450-mediated metabolism from inherent chemical instability or non-CYP enzymatic degradation (e.g., esterases).

  • Sampling: At t=0,15,30,45,and 60 minutes, extract 50 µL aliquots from the reaction mixture.

Phase 3: Enzymatic Quench & Quantification
  • Quenching: Immediately dispense each 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an analytical Internal Standard (IS) (e.g., Tolbutamide).

    • Causality: Cold ACN instantly denatures CYP450 proteins, halting the reaction precisely at the target timepoint. It also precipitates matrix proteins to prevent LC-MS/MS column fouling. The IS corrects for volumetric discrepancies during sample transfer and ionization suppression during mass spectrometry.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the % parent compound remaining.

HLM_Assay_Architecture Prep 1. Matrix Assembly HLM (0.5 mg/mL) + Test Cpd (1 µM) Equil 2. Thermal Equilibration 37°C for 5 min Prep->Equil Init 3. Reaction Initiation Add 1 mM NADPH Equil->Init Time 4. Kinetic Sampling t = 0, 15, 30, 45, 60 min Init->Time Quench 5. Enzymatic Quench Cold ACN + Internal Standard Time->Quench Analysis 6. Quantification LC-MS/MS & CLint Calculation Quench->Analysis

Fig 2: Self-validating human liver microsome (HLM) kinetic assay workflow.

References

  • Cheekatla, S. R., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Journal of Enzyme Inhibition and Medicinal Chemistry (2026). Available at:[Link]

  • Li, X., et al. "Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat." Chemical Research in Toxicology (2023). Available at:[Link]

  • Stepan, A. F., et al. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." MedChemComm (2020). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-(Azetidin-3-yloxy)quinoline

This guide provides a detailed protocol for the proper disposal of 6-(Azetidin-3-yloxy)quinoline, a heterocyclic compound often utilized in pharmaceutical research and development. Adherence to these procedures is critic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the proper disposal of 6-(Azetidin-3-yloxy)quinoline, a heterocyclic compound often utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. The protocols outlined below are grounded in established principles of chemical safety and hazardous waste management, drawing upon the known hazards of the parent quinoline scaffold.

I. Immediate Safety Considerations & Hazard Assessment

Before beginning any work that will generate 6-(Azetidin-3-yloxy)quinoline waste, it is imperative to have a clear disposal plan. The primary hazards associated with this compound are derived from its quinoline core.

Hazard ClassificationDescriptionPrimary Mitigation Strategy
Acute Toxicity (Oral, Dermal) Toxic if swallowed and harmful in contact with skin.[1][2][4]Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[5][6]
Carcinogenicity & Mutagenicity Suspected of causing cancer and genetic defects.[1][2][3][4]Handle exclusively within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[7]
Skin & Eye Irritation Causes skin and serious eye irritation.[1][2][3]Use appropriate PPE. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[1][5]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[2][3][4]Do not dispose of down the drain. All waste must be collected as hazardous waste.[2][8]

II. Step-by-Step Disposal Protocol

This protocol ensures that all waste streams containing 6-(Azetidin-3-yloxy)quinoline are handled in a manner that is safe, compliant, and environmentally responsible.

A. Waste Segregation: The First Line of Defense

Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring proper disposal.[9]

  • Designate a Specific Waste Container: Establish a dedicated hazardous waste container for 6-(Azetidin-3-yloxy)quinoline and materials contaminated with it. This container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, leak-proof lid.[10]

  • Isolate from Incompatibles: Store the designated waste container separately from incompatible materials. At a minimum, this includes segregating it from acids, bases, oxidizers, and reactive metals.[9]

  • Categorize Waste Streams:

    • Solid Waste: Collect unused or expired solid 6-(Azetidin-3-yloxy)quinoline, contaminated lab consumables (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials in a clearly labeled, sealed plastic bag before placing it in the solid hazardous waste container.

    • Liquid Waste: Solutions containing 6-(Azetidin-3-yloxy)quinoline should be collected in a dedicated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[9]

    • "Empty" Containers: The original container of 6-(Azetidin-3-yloxy)quinoline is not truly empty and must be disposed of as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., methanol or acetonitrile). The rinsate must be collected and disposed of as hazardous liquid waste.[9]

B. Waste Container Management & Labeling

Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[11][12]

  • Initial Labeling: As soon as you designate a waste container, label it clearly. The label must include:

    • The words "Hazardous Waste".[11][12]

    • The full chemical name: "6-(Azetidin-3-yloxy)quinoline Waste". Avoid using abbreviations or chemical formulas.

    • The primary hazards associated with the waste (e.g., "Toxic," "Carcinogen," "Environmental Hazard").[11]

    • The date the first waste was added to the container (the accumulation start date).[13]

  • Container Integrity: Keep the waste container closed at all times, except when adding waste.[11] Regularly inspect the container for any signs of degradation, such as cracks or leaks.[10]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[10][12] The SAA should be in a well-ventilated area, such as within a fume hood or in a ventilated cabinet.

C. Final Disposal Workflow

The ultimate disposal of hazardous waste must be handled by trained professionals.

  • Do Not Treat the Waste: Unless you have specific, approved protocols and training for neutralizing hazardous chemicals, do not attempt to treat the 6-(Azetidin-3-yloxy)quinoline waste yourself.[14]

  • Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the pickup of the full waste container.[15] Adhere to your institution's limits on the volume of waste that can be stored in the lab and the maximum accumulation time (often six months).[10][13]

  • Documentation: Ensure all required paperwork is completed for the waste pickup. This "cradle-to-grave" tracking is a key component of hazardous waste regulations like the Resource Conservation and Recovery Act (RCRA).[8][10]

III. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 6-(Azetidin-3-yloxy)quinoline.

G cluster_0 Waste Generation Point (In Fume Hood) cluster_1 Segregation & Collection cluster_2 Container Management cluster_3 Final Disposition A Generate Waste (Solid or Liquid) B Characterize Waste: - Toxic - Potential Carcinogen - Ecotoxic A->B Step 1: Assess D Is waste solid or liquid? B->D Step 2: Segregate C_Solid Dedicated Solid Hazardous Waste Container E Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards - Accumulation Date C_Solid->E C_Liquid Dedicated Liquid Hazardous Waste Container C_Liquid->E D->C_Solid Solid D->C_Liquid Liquid F Store in SAA (Keep Closed, Inspect Weekly) E->F Step 3: Label & Store G Container Full or Time Limit Reached? F->G Step 4: Monitor H Contact EHS / Licensed Waste Vendor for Pickup G->H Yes I Complete Paperwork (Waste Manifest) H->I J Professional Disposal (e.g., Incineration) I->J

Caption: Disposal workflow for 6-(Azetidin-3-yloxy)quinoline.

IV. References

  • Greenery Recycle . (2024, April 24). Hazardous Waste Disposal in Singapore: Guidelines. Available at:

  • National Environment Agency Singapore . Toxic Industrial Waste Treatment. Available at:

  • Daniels Health . (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at:

  • A Quick Guide to Toxic Hazardous Waste Management in Singapore . (2024, November 7). Available at:

  • Emory University - Department of Chemistry . Chemical Waste Disposal Guidelines. Available at:

  • GreenTec Energy . (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!. Available at:

  • Lab Manager . (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Available at:

  • Medical Laboratory Observer . (2019, June 15). Laboratory Waste Management: The New Regulations. Available at:

  • American Chemical Society . Regulation of Laboratory Waste. Available at: _

  • Environmental Marketing Services . (2024, July 15). Disposal of Chemicals in the Laboratory. Available at:

  • Fisher Scientific . (2005, October 3). Material Safety Data Sheet - Quinoline, 96%. Available at:

  • Cole-Parmer . (2005, October 3). Material Safety Data Sheet - Quinoline Yellow, Spirit Soluble, 95%. Available at:

  • Sigma-Aldrich . (2025, December 24). SAFETY DATA SHEET. Available at:

  • New Jersey Department of Health . Quinoline - Hazardous Substance Fact Sheet. Available at:

  • Chemos GmbH & Co. KG . (2019, April 11). Safety Data Sheet: quinoline. Available at:

  • Thermo Fisher Scientific . (2012, April 19). SAFETY DATA SHEET. Available at:

  • Santa Cruz Biotechnology . Quinoline Yellow - Safety Data Sheet. Available at:

  • University of California, Irvine . Hazardous Waste Standard Operating Procedures. Available at:

  • DC Fine Chemicals . (2024, November 4). Safety Data Sheet. Available at:

  • PENTA . (2025, May 13). Quinoline - SAFETY DATA SHEET. Available at:

  • Fisher Scientific . (2011, February 10). SAFETY DATA SHEET - Quinoline Yellow, water soluble. Available at:

  • University of Wisconsin-Madison . (2022, June 6). Appendix A Disposal Procedures by Chemical. Available at:

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